Alcaftadine-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTBKTRZPHJQLH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alcaftadine-d3 chemical structure and molecular weight.
Technical Whitepaper: Alcaftadine-d3 as a Bioanalytical Internal Standard
Abstract This technical guide provides a comprehensive analysis of this compound, the stable isotope-labeled analog of the second-generation H1-antihistamine Alcaftadine. Designed for researchers and bioanalytical scientists, this document details the chemical identity, physicochemical properties, and critical application of this compound as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the necessity of deuterium labeling for correcting matrix effects in pharmacokinetic (PK) studies and provides a self-validating protocol for method development.
Part 1: Chemical Identity & Physicochemical Properties
This compound is chemically modified to contain three deuterium atoms (
Table 1: Chemical Specification Sheet
| Property | Specification |
| Compound Name | This compound |
| IUPAC Name | 11-(1-(methyl-d3)-4-piperidinylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde |
| CAS Number | 1794775-80-6 |
| Molecular Formula | |
| Molecular Weight | 310.42 g/mol (Free Base) |
| Parent Drug MW | 307.39 g/mol (Unlabeled Alcaftadine) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water (pH dependent) |
| Storage | -20°C, hygroscopic, protect from light (aldehyde moiety is reactive) |
Critical Note on Salt Forms: this compound is often supplied as a salt (e.g., HCl or Trifluoroacetate). Researchers must adjust the weighed mass to account for the counter-ion when preparing stock solutions equivalent to the free base concentration.
Part 2: The Role of Deuterium Labeling in Bioanalysis
In quantitative LC-MS/MS, the "Matrix Effect" (ion suppression or enhancement) is a primary source of analytical error. Co-eluting phospholipids or endogenous plasma components can alter the ionization efficiency of the target analyte.
Why this compound?
-
Co-elution: Due to the minimal kinetic isotope effect of the methyl-d3 group, this compound co-elutes with Alcaftadine. It experiences the exact same matrix suppression/enhancement at the moment of ionization.[1]
-
Mass Differentiation: The +3 Da mass shift allows the mass spectrometer to distinguish the IS (m/z 311.2) from the analyte (m/z 308.2) in Multiple Reaction Monitoring (MRM) mode.
-
Normalization: The ratio of Analyte Area to IS Area is used for quantification, mathematically canceling out the variations in extraction recovery and ionization efficiency.
Part 3: Bioanalytical Protocol (LC-MS/MS)
This section outlines a self-validating workflow for quantifying Alcaftadine in human plasma using this compound.
Experimental Workflow Diagram
Figure 1: Step-by-step bioanalytical workflow for Alcaftadine quantification using isotope dilution.
Methodological Specifics
A. Sample Preparation (Protein Precipitation) Liquid-Liquid Extraction (LLE) is often preferred for high sensitivity, but Protein Precipitation (PPT) is sufficient for clinical ranges (0.1–10 ng/mL).
-
Aliquot 50 µL of plasma.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 150 µL of Acetonitrile (precipitating agent).
-
Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min.
-
Transfer supernatant to LC vials.
B. Chromatographic Conditions (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Alcaftadine | 308.2 ( | 234.1 | ~25 | Loss of aldehyde/fragmentation of benzazepine core. |
| This compound | 311.2 ( | 237.1 | ~25 | Critical: Fragment must retain the |
Validation Check: If the this compound transitions to a product ion of 234.1 (same as parent), it indicates the metabolic instability or fragmentation loss of the labeled methyl group. Ensure the Q3 ion is shifted by +3 Da (237.1) to maintain specificity.
Part 4: Synthesis & Stability Considerations
Synthesis Route:
this compound is typically synthesized by alkylating the des-methyl precursor (N-desmethyl alcaftadine) with iodomethane-d3 (
Stability & Handling:
-
Light Sensitivity: The aldehyde group at position 3 is susceptible to oxidation (to carboxylic acid) or reduction. Solutions should be kept in amber glass vials.
-
Stock Solutions: Stable in Methanol at -20°C for up to 6 months.
-
Working Solutions: Prepare fresh weekly or validate stability at 4°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19371515, Alcaftadine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Clinical Pharmacology Review: Lastacaft (Alcaftadine). Retrieved from [Link][1]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2] (Contextual grounding for IS usage).
Sources
Physical and chemical properties of Alcaftadine-d3.
The following technical guide details the physicochemical properties, analytical applications, and handling protocols for Alcaftadine-d3 , a stable isotope-labeled internal standard.
Role: Stable Isotope Internal Standard (IS) for Bioanalysis Parent Compound: Alcaftadine (H1 Histamine Receptor Antagonist)
Chemical Identity & Molecular Architecture
This compound is the deuterated analog of Alcaftadine, specifically labeled to serve as a reference standard in mass spectrometry. The deuterium labeling is typically located on the N-methyl group of the piperidine ring, offering a mass shift of +3 Da relative to the parent compound. This structural congruency ensures it mimics the ionization and chromatographic behavior of the analyte while remaining spectrally distinct.
| Feature | Specification |
| Chemical Name | 6,11-dihydro-11-(1-methyl-d3-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde |
| CAS Number | 1794775-80-6 (Note: CAS may vary by specific isomer/vendor; verify Certificate of Analysis) |
| Parent CAS | 147084-10-4 |
| Molecular Formula | C₁₉H₁₈D₃N₃O |
| Molecular Weight | 310.42 g/mol (Parent: 307.39 g/mol ) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d0 < 0.1%) |
| Appearance | White to pale yellow solid |
Structural Integrity & Labeling
The stability of the deuterium label is critical. The N-methyl-d3 position is chemically stable under standard physiological and extraction conditions (pH 2–10). Unlike exchangeable protons (e.g., -OH or -NH), the C-D bonds on the methyl group do not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous solvents, ensuring the mass shift remains constant during LC-MS/MS analysis.
Physicochemical Profile
Understanding the physical properties of the d3-analog requires extrapolating from the parent Alcaftadine, as the isotope effect on solubility and pKa is negligible for practical bioanalytical purposes.
Solubility & Solution Chemistry
This compound is a lipophilic base. It exhibits poor solubility in pure water but dissolves readily in organic solvents and acidified aqueous buffers.
-
Solubility (Practical):
-
DMSO: Soluble (> 25 mg/mL) – Recommended for Stock Solutions.
-
Methanol: Soluble (> 10 mg/mL).[1]
-
Water: Insoluble (< 0.1 mg/mL at neutral pH).
-
-
pKa Values:
-
pKa₁ (Imidazole): ~1.7
-
pKa₂ (Piperidine Nitrogen): ~7.2
-
Implication: The molecule is positively charged at acidic pH (used in mobile phases) and neutral/lipophilic at physiological pH (7.4).
-
The "Deuterium Effect" in Chromatography
While d3-analogs are "perfect" internal standards, slight chromatographic separation between the parent (H3) and the isotope (d3) can occur due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Retention Time Shift: this compound may elute slightly earlier (0.02 – 0.05 min) than Alcaftadine on C18 columns.
-
Mitigation: This shift is usually negligible. However, in high-throughput gradients, ensure the integration window covers both species to prevent peak chopping.
Analytical Application: LC-MS/MS Methodology
The primary utility of this compound is to correct for Matrix Effects (Ion Suppression/Enhancement) during the quantification of Alcaftadine in biological matrices (plasma, tear fluid, ocular tissues).
Mechanism of Error Correction
In Electrospray Ionization (ESI), co-eluting phospholipids can suppress the ionization of the analyte. Because this compound co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression. Therefore, the Area Ratio (Analyte/IS) remains constant even if absolute signal intensity drops.
Figure 1: Workflow demonstrating how this compound compensates for matrix effects during ionization.
Mass Spectrometry Transitions (MRM)
Optimization of Collision Energy (CE) and Declustering Potential (DP) is required for each instrument.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |
| Alcaftadine | 308.2 [M+H]⁺ | 272.2 | Loss of water/formyl moiety (Characteristic) |
| Alcaftadine | 308.2 [M+H]⁺ | 230.1 | Secondary fragment (Qualifier) |
| This compound | 311.2 [M+H]⁺ | 275.2 | Corresponding d3 fragment (Retains label) |
Note: If the fragmentation pathway involves the loss of the N-methyl group (31 Da), the d3-label would be lost, resulting in a product ion of 277 for BOTH parent and IS. This causes "crosstalk." Ensure you select a transition (like 311 -> 275) that retains the deuterated methyl group.
Validated Experimental Protocol
Objective: Extraction of Alcaftadine from Human Plasma using this compound.
Stock Preparation
-
Master Stock: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Master Stock in 50:50 Methanol:Water to a concentration of 50 ng/mL . Prepare fresh weekly.
Sample Extraction (Protein Precipitation - PPT)
This method is preferred for high-throughput PK studies due to the lipophilicity of the compound.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex gently.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? It disrupts protein binding and ensures the analyte is protonated.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (dilution prevents solvent peak distortion).
LC Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Handling, Stability & Safety
Storage
-
Solid State: Stable for >2 years at -20°C. Protect from light and moisture (desiccate).
-
Solution State:
-
DMSO Stock: Stable for 6 months at -20°C.
-
Aqueous/Working Dilutions: Unstable long-term. Discard after 1 week at 4°C due to potential adsorption to glass/plastic or hydrolysis of the aldehyde group.
-
Safety Profile
-
Hazard: Treat as a potent antihistamine. Avoid inhalation or skin contact.
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood.
-
Disposal: Incineration as chemical waste.
References
-
PubChem. (2024). Alcaftadine Compound Summary. National Library of Medicine. Available at: [Link]
-
Gallois-Bernos, A. C., & Thurmond, R. L. (2012). Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors. Journal of Receptor, Ligand and Channel Research. Available at: [Link]
Sources
A Technical Guide to the Isotopic Purity and Enrichment of Alcaftadine-d3
This guide provides an in-depth technical overview of Alcaftadine-d3, focusing on the critical quality attributes of isotopic purity and enrichment. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled (SIL) compounds as internal standards (IS) in bioanalytical studies.[1][2] We will explore the scientific rationale behind the use of deuterated standards, the methodologies for their characterization, and the interpretation of the resulting data, all within the framework of established regulatory expectations.
Section 1: The Role of Alcaftadine and its Deuterated Analog in Bioanalysis
Alcaftadine: A Multi-Faceted Antihistamine
Alcaftadine is a potent H1 histamine receptor antagonist approved for the prevention of itching associated with allergic conjunctivitis.[3][] Its mechanism of action is multifaceted, involving not only the blockage of H1 receptors but also the inhibition of histamine release from mast cells and the stabilization of conjunctival epithelial tight junctions.[5][6][7] This dual action provides rapid and sustained relief from ocular allergic symptoms.[6] When conducting pharmacokinetic (PK), toxicokinetic, or bioequivalence studies, the accurate quantification of Alcaftadine in biological matrices is paramount.[1]
The "Gold Standard": Why Use this compound as an Internal Standard?
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variability during sample processing and analysis.[8] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard".[1] Because its physicochemical properties are nearly identical to the unlabeled analyte (Alcaftadine), it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[1][9] This mimicry allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains consistent even if sample loss or matrix effects occur.[9] The use of a mass difference of three or more mass units, as in this compound, is generally required to prevent spectral overlap.[10]
Section 2: Defining and Differentiating Isotopic Purity and Enrichment
A nuanced understanding of isotopic labeling terminology is essential for the correct characterization and application of this compound.
Isotopic Enrichment
Isotopic enrichment refers to the percentage of a specific isotope at a designated labeled position within a molecule.[11][12] For this compound, if the N-methyl group is the site of deuteration, an isotopic enrichment of 99% means that at any given molecule, there is a 99% probability of finding a deuterium atom at each of the three possible positions on that methyl group.[11]
Isotopic Purity (Species Abundance)
Isotopic purity, also referred to as species abundance, is the percentage of the total molecular population that possesses the desired complete isotopic composition.[11] It is a common misconception that 99% isotopic enrichment equates to 99% isotopic purity.[11][12] Due to the statistical nature of the deuteration process, a batch of this compound will contain a distribution of isotopologues (e.g., d3, d2, d1, and d0). The theoretical distribution of these species can be calculated using a binomial expansion.[11]
For a molecule with three deuteration sites (d3) and an isotopic enrichment of 99.0% (D = 0.99), the theoretical species abundance is calculated as follows:
-
d3 (this compound): D³ = (0.99)³ = 97.03%
-
d2 (Alcaftadine-d2): 3 * D² * (1-D) = 3 * (0.99)² * (0.01) = 2.94%
-
d1 (Alcaftadine-d1): 3 * D * (1-D)² = 3 * (0.99) * (0.01)² = 0.03%
-
d0 (Unlabeled Alcaftadine): (1-D)³ = (0.01)³ = 0.000001%
It is critical that the level of the unlabeled analyte (d0) in the internal standard be minimal to non-existent to avoid interfering with the quantification of the actual analyte in the study samples.[10]
Section 3: Analytical Characterization of this compound
A combination of analytical techniques is employed to confirm the structural integrity, isotopic enrichment, and purity of this compound.[13][14]
Mass Spectrometry (MS) for Isotopic Purity and Enrichment
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic purity.[13][15][16][17] The high mass accuracy of modern instruments, such as Time-of-Flight (TOF) mass spectrometers, allows for the resolution and quantification of the different isotopologues of Alcaftadine.[16][17][18]
-
Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
LC Separation: Inject the sample onto a suitable UPLC or HPLC column (e.g., a C18 column) to separate the this compound from any potential impurities.[17][18]
-
MS Acquisition: Acquire full scan mass spectra using a high-resolution mass spectrometer in positive electrospray ionization (ESI) mode.
-
Data Processing:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Enrichment
NMR spectroscopy is indispensable for confirming the position of the deuterium labels and providing an independent measure of isotopic enrichment.[19][20][21][22]
-
¹H-NMR (Proton NMR): This technique is used to verify the molecular structure. In a highly deuterated sample, the absence or significant reduction of a proton signal at a specific chemical shift confirms the location of deuterium substitution.[22] The small residual proton signals can be compared to a known internal standard to quantify the overall isotopic enrichment.[11]
-
²H-NMR (Deuterium NMR): This method directly detects the deuterium atoms, confirming their presence at the expected positions in the molecule.[22]
-
Sample Preparation: Accurately weigh the this compound sample and a certified quantitative internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the internal standard.
-
Integrate the area of the residual proton signal at the site of deuteration in this compound.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this ratio, determine the isotopic enrichment at the labeled site.
-
Section 4: Data Interpretation and Acceptance Criteria
Regulatory bodies like the FDA provide guidance on the validation of bioanalytical methods, which includes the characterization of reference standards.[23][24][25] The Certificate of Analysis (CoA) for this compound should provide clear data on its chemical and isotopic purity.
| Parameter | Method | Typical Acceptance Criteria | Rationale |
| Chemical Purity | HPLC-UV, LC-MS | > 98% | Ensures that the response is from the compound of interest and not chemical impurities. |
| Isotopic Enrichment | qNMR, HRMS | ≥ 98% | High enrichment minimizes the proportion of lower-mass isotopologues. |
| Isotopic Purity (d3) | HRMS | > 95% (typically) | The main component should be the fully deuterated species. |
| Unlabeled Species (d0) | HRMS | < 0.1% or not detectable | Prevents contribution to the analyte signal, which would lead to inaccurate quantification.[10] |
Section 5: Visualizing the Workflow and Concepts
Workflow for Isotopic Purity Determination
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- 25. fda.gov [fda.gov]
Technical Deep Dive: The Mechanism of Action of Alcaftadine
A Multidimensional Approach to Ocular Allergy Therapeutics
Executive Summary
Alcaftadine (6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde) represents a distinct evolution in the pharmacotherapy of allergic conjunctivitis.[1][2][3][4] Unlike traditional second-generation antihistamines that function primarily as H1 receptor antagonists, Alcaftadine exhibits a triple-mechanism profile :
-
Broad-Spectrum Inverse Agonism: High affinity for H1 and H2 receptors, with functional antagonism at H4.
-
Epithelial Barrier Modulation: Direct upregulation and preservation of tight junction proteins (ZO-1, E-cadherin).
-
Immune Cell Stabilization: Inhibition of mast cell degranulation and eosinophil chemotaxis.
This guide dissects these mechanisms for researchers and drug developers, providing the causal logic and experimental frameworks necessary to validate these pathways.
Part 1: Molecular Pharmacology (The Receptor Level)
Alcaftadine is not merely a blocker; it is an inverse agonist . In the context of the G-protein coupled receptor (GPCR) superfamily, histamine receptors possess constitutive activity—they can signal basally even without histamine present. Alcaftadine binds to the receptor and stabilizes it in the inactive state , thereby reducing this basal signaling below constitutive levels.
1.1 Receptor Affinity Profile
Alcaftadine distinguishes itself from competitors (e.g., olopatadine, bepotastine) through its unique affinity spectrum, particularly its interaction with H2 and H4 receptors, which are increasingly recognized for their roles in chronic itch and inflammation.[1]
| Receptor | Affinity ( | Functional Consequence | |
| H1 | 8.5 | 2.9 nM | Primary relief of acute itch and vasodilation. |
| H2 | 7.2 | 58 nM | Reduction of vascular permeability; unique to Alcaftadine among ocular antiallergics. |
| H4 | 5.8 | ~1.5 | Modulation of eosinophil chemotaxis and chronic inflammation. |
| H3 | N/A | No Affinity | None.[2] |
Mechanistic Insight: The H2 affinity is critical. While H1 receptors drive the itch sensation, H2 receptors on the conjunctival vasculature contribute significantly to vasodilation and redness. Alcaftadine’s dual H1/H2 blockade provides a more comprehensive suppression of the "red eye" phenotype than H1-selective agents.
1.2 Visualization: The Inverse Agonist Signaling Pathway
The following diagram illustrates how Alcaftadine disrupts the Gq/11 signaling cascade, preventing the calcium release that triggers pruritus.
Figure 1: Mechanism of Inverse Agonism. Alcaftadine shifts the receptor equilibrium toward the inactive state, silencing basal Gq/11 signaling.
Part 2: The Epithelial Barrier (The Unique Differentiator)
The most significant divergence in Alcaftadine’s mechanism is its ability to preserve the conjunctival epithelial barrier .
2.1 The Junctional Defect
In allergic conjunctivitis, histamine and proteases (released by mast cells) cleave tight junction proteins, specifically Zonula Occludens-1 (ZO-1) and E-cadherin . This creates a "leaky" epithelium, allowing allergens to penetrate deeper into the tissue, perpetuating the inflammatory cycle.
2.2 Alcaftadine’s Protective Shield
Research demonstrates that Alcaftadine prevents the downregulation of ZO-1 and E-cadherin expression during allergen challenge.
-
Causality: By maintaining junctional integrity, Alcaftadine limits the paracellular transport of allergens.[5]
-
Comparative Data: In murine models, while olopatadine reduced mast cell degranulation, it failed to prevent the decrease in ZO-1 expression.[6][7] Alcaftadine prevented this decrease significantly (p < 0.05).[6]
2.3 Visualization: Junctional Integrity
Figure 2: Preservation of Tight Junctions. Alcaftadine prevents the allergen-mediated degradation of ZO-1, maintaining the epithelial shield.
Part 3: Experimental Protocols for Validation
To ensure scientific integrity, the following protocols describe how to validate these mechanisms. These are designed as self-validating systems where controls ensure the observed effect is drug-specific.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Objective: Determine
-
Preparation: Transfect CHO (Chinese Hamster Ovary) cells to stably express human H1, H2, or H4 receptors.
-
Membrane Isolation: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions.
-
Incubation:
-
H1: Incubate membranes with
-pyrilamine (0.5-1.0 nM). -
H2: Incubate with
-aminopotentidine. -
Displacement: Add Alcaftadine at increasing concentrations (
to M).
-
-
Termination: Filter through GF/B glass fiber filters; wash with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation.
-
Calculation: Use the Cheng-Prusoff equation:
.-
Validation Check: The reference compound (e.g., diphenhydramine for H1) must yield a
within 10% of historical literature values.
-
Protocol B: In Vivo Tight Junction Assessment (Murine CAC Model)
Objective: Visualize the preservation of ZO-1 in the conjunctiva.
-
Sensitization: Inject mice (Balb/c) intraperitoneally with Short Ragweed Allergen (SRW) + Alum on Days 0 and 7.
-
Challenge: On Day 15, apply topical SRW to the ocular surface.
-
Treatment: Administer Alcaftadine 0.25% or Vehicle 15 minutes prior to challenge.
-
Tissue Harvest: Euthanize animals 24 hours post-challenge (late-phase).
-
Immunofluorescence:
-
Quantification: Measure fluorescence intensity in the apical epithelium using confocal microscopy.
-
Success Metric: Vehicle-treated eyes must show >40% reduction in ZO-1 fluorescence compared to naïve eyes. Alcaftadine group should show no statistically significant difference from naïve eyes.
-
Part 4: Pharmacokinetics & Clinical Translation
Alcaftadine acts as a "metabolic clock."
-
Metabolism: It is rapidly metabolized by cytosolic enzymes (aldehyde dehydrogenase) to a carboxylic acid metabolite.
-
Activity: Both the parent aldehyde and the carboxylic acid metabolite are active H1 antagonists, ensuring sustained duration.
-
Onset: The parent molecule penetrates the lipophilic corneal epithelium rapidly (
~15 mins).
| Parameter | Data Point | Clinical Implication |
| Onset of Action | < 15 Minutes | Rapid relief of acute itching. |
| Duration | 16-24 Hours | Supports once-daily (QD) dosing. |
| Metabolism | Non-CYP450 | Minimal risk of systemic drug-drug interactions. |
| Systemic Exposure | Negligible systemic side effects. |
References
-
Gallois-Bernos, A. C., & Thurmond, R. L. (2012). Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors.[10] Journal of Receptor, Ligand and Channel Research.[10]
-
Ackerman, S., et al. (2016). Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis. Drug Design, Development and Therapy.
-
Bohets, H., et al. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis.[4][6][10] Journal of Ocular Pharmacology and Therapeutics.
-
Ono, S. J., & Lane, K. (2011). Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment. Clinical Ophthalmology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topical antihistamines, mast cell stabilizers, and dual-action agents in ocular allergy: current trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cellagentech.com [cellagentech.com]
Navigating the Isotopic Frontier: A Technical Safety and Handling Guide for Alcaftadine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for Alcaftadine-d3. As a deuterated analog of the H1 histamine receptor antagonist Alcaftadine, this compound is a critical tool in pharmacokinetic studies and metabolic profiling.[1][2][3] While isotopic substitution with deuterium can alter metabolic pathways, often leading to a more favorable pharmacokinetic profile, the fundamental chemical reactivity and associated hazards are generally comparable to the parent compound.[1] This document synthesizes the known safety profile of Alcaftadine with the specific considerations required for handling deuterated compounds to ensure laboratory safety and maintain isotopic purity.
Section 1: Chemical Identification and Properties
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The primary distinction from Alcaftadine is the substitution of three hydrogen atoms with deuterium, resulting in a slightly higher molecular weight.
| Property | Alcaftadine | This compound |
| Chemical Name | 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde | 6,11-Dihydro-11-(1-(methyl-d3)-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde |
| CAS Number | 147084-10-4[4][5][6][7] | 1794775-80-6[2][8] |
| Molecular Formula | C₁₉H₂₁N₃O[7][8][9] | C₁₉H₁₈D₃N₃O[8] |
| Molecular Weight | ~307.4 g/mol [8][9] | ~310.42 g/mol [8] |
| Appearance | Solid[10] | Solid |
| Solubility | Insoluble in water; soluble in DMSO and Ethanol[10] | Expected to have similar solubility to Alcaftadine |
Section 2: Hazard Identification and GHS Classification
GHS Classification for Alcaftadine: [4][7][12]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][7][12]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][7][12]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4][7][12]
-
Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[7]
Hazard Pictograms:
Section 3: Safe Handling and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound lies in a combination of standard laboratory practices and specific measures to protect against its inherent hazards and maintain its isotopic integrity.
Engineering Controls
Effective engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Work with this compound in a well-ventilated area.[13] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][11]
-
Process Enclosure: For larger scale operations, consider using process enclosures or glove boxes to contain the material.[11]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent direct contact with the compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][11][13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7][13] A lab coat or protective suit is also required to prevent skin contact.[7][11]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator.[7][11]
Special Considerations for Deuterated Compounds
Maintaining the isotopic purity of this compound is crucial for its intended research applications.
-
Inert Atmosphere: Many deuterated compounds are hygroscopic and susceptible to H/D exchange with atmospheric moisture.[1] To prevent isotopic dilution, handle this compound under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[1][14][15]
-
Moisture Protection: Use dry glassware and equipment. Consider using single-use ampoules to minimize exposure to moisture.[14][15][16]
Experimental Workflow: Safe Weighing and Solution Preparation of this compound
This protocol outlines the step-by-step methodology for safely weighing and preparing a stock solution of this compound, integrating both chemical safety and isotopic integrity considerations.
Objective: To accurately weigh a solid sample of this compound and prepare a stock solution in a suitable deuterated solvent, minimizing exposure and preventing isotopic exchange.
Materials:
-
This compound (solid)
-
Deuterated solvent (e.g., DMSO-d6)
-
Analytical balance
-
Chemical fume hood
-
Inert gas source (Nitrogen or Argon) with manifold
-
Schlenk flask or similar sealable glassware
-
Dry, gas-tight syringe
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
Protocol:
-
Preparation of Inert Atmosphere:
-
Place the sealed container of this compound, the Schlenk flask, and any necessary spatulas or weighing paper inside the chemical fume hood.
-
Purge the Schlenk flask with the inert gas for several minutes to displace any air and moisture.
-
-
Weighing the Compound:
-
Tare the Schlenk flask on the analytical balance.
-
Briefly remove the flask from the balance and, under a gentle positive pressure of the inert gas, quickly transfer the desired amount of this compound into the flask.
-
Seal the flask and re-weigh it to obtain the accurate mass of the compound.
-
-
Solvent Addition:
-
Ensure the deuterated solvent has been stored under an inert atmosphere.
-
Using a dry, gas-tight syringe that has been pre-flushed with inert gas, carefully withdraw the calculated volume of the deuterated solvent.[16]
-
Inject the solvent into the Schlenk flask containing the this compound.
-
-
Dissolution and Storage:
Section 4: Storage and Stability
Proper storage is critical for maintaining the chemical and isotopic integrity of this compound.
-
General Recommendations: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[11][13]
-
Refrigeration: For long-term storage, refrigeration is recommended to minimize potential degradation and solvent evaporation if in solution.[1][14][16]
Section 5: First-Aid and Emergency Procedures
In the event of exposure or a spill, prompt and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7][11][13] |
Spill Management
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.[1]
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7][11]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]
Section 6: Toxicological and Pharmacological Profile
Alcaftadine is a potent H1 histamine receptor antagonist that also inhibits the release of histamine from mast cells.[8][12] Its mechanism of action involves preventing the itching associated with allergic conjunctivitis.[2][3][12] The metabolism of alcaftadine is primarily mediated by non-CYP450 cytosolic enzymes, converting it to an active carboxylic acid metabolite.[17][18][19] Both alcaftadine and its active metabolite have relatively low plasma protein binding.[12][17][19]
While specific toxicological data for this compound is not available, studies on Alcaftadine have shown no mutagenic or genotoxic effects in standard assays.[17] Animal reproduction studies did not reveal evidence of impaired fertility or harm to the fetus.[17]
Section 7: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[13]
Visualizing Safety Workflows
Personal Protective Equipment (PPE) Decision Tree
Caption: PPE selection workflow for handling this compound.
Spill Response Workflow
Caption: Emergency response workflow for an this compound spill.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- National Center for Biotechnology Information. (n.d.). Alcaftadine. PubChem.
- ChemicalBook. (n.d.). This compound.
- Daicel Pharma Standards. (n.d.). Alcaftadine Impurities Manufacturers & Suppliers.
- ChemicalBook. (n.d.). Alcaftadine-13C-D3.
- CPHI Online. (n.d.). This compound. CLEARSYNTH LABS LIMITED.
- Global Substance Registration System. (n.d.). ALCAFTADINE.
- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Clearsynth Labs Pvt. Ltd. (n.d.). ALCAFTADINE - Material Safety Datasheet.
- Cayman Chemical. (2025, August 14). Safety Data Sheet - Alcaftadine.
- U.S. Food and Drug Administration. (n.d.). LASTACAFTTM (alcaftadine ophthalmic solution).
- KM Pharma Solution Private Limited. (n.d.). MSDS - Alcaftadine.
- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
- Acanthus Research Inc. (n.d.). Alcaftadine.
- ChemicalBook. (2025, December 13). ALCAFTADINE - Safety Data Sheet.
- CymitQuimica. (2025, December 17). SAFETY DATA SHEET - Alcaftadine.
- PharmaCompass. (n.d.). Alcaftadine | Drug Information, Uses, Side Effects, Chemistry.
- Torkildsen, G., & Shedden, A. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis. Journal of Ocular Pharmacology and Therapeutics, 27(4), 377-383.
- APExBIO. (n.d.). Alcaftadine - Antihistamine for Allergic Conjunctivitis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 1794775-80-6 [chemicalbook.com]
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- 5. kmpharma.in [kmpharma.in]
- 6. Alcaftadine - Acanthus Research [acanthusresearch.com]
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- 8. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. labinsights.nl [labinsights.nl]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. ukisotope.com [ukisotope.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Alcaftadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Alcaftadine in Biological Matrices Using Alcaftadine-d3 as an Internal Standard
Executive Summary & Scientific Rationale
Alcaftadine is a potent H1-histamine receptor antagonist primarily used in ophthalmic formulations for allergic conjunctivitis.[1][] Due to the low dosage (typically 0.25% ophthalmic solution) and the route of administration, systemic plasma concentrations of the parent drug are extremely low—often peaking at approximately 60 pg/mL, while its active carboxylic acid metabolite reaches ~3 ng/mL.[][3][4]
This ultra-trace level quantitation presents a significant bioanalytical challenge. Standard external calibration is insufficient due to matrix effects (ion suppression/enhancement) inherent in Electrospray Ionization (ESI).
Why Alcaftadine-d3? The use of This compound (deuterated analog) as a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a regulatory preference but a chemical necessity for accuracy.
-
Co-elution: this compound is chemically identical to the analyte (differing only by mass). It co-elutes with Alcaftadine, experiencing the exact same moment-to-moment suppression from phospholipids or salts in the ion source.
-
Extraction Efficiency: It compensates for variability in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Mass Shift: The +3 Da mass shift (generated by a deuterated N-methyl group) is sufficient to avoid isotopic overlap (cross-talk) with the parent monoisotopic peak, ensuring signal purity.
Chemical & Physical Properties[5]
| Property | Analyte: Alcaftadine | Internal Standard: this compound |
| CAS Number | 147084-10-4 | 1794775-80-6 (Typical) |
| Molecular Formula | ||
| Molecular Weight | 307.39 g/mol | ~310.42 g/mol |
| Monoisotopic Mass (M+H)+ | 308.17 (Neutral) → 309.2 (Ion) | 311.19 (Neutral) → 312.2 (Ion) |
| LogP | ~2.6 (Lipophilic) | ~2.6 |
| pKa | Basic (Tertiary amine) | Basic |
Experimental Protocol
A. Reagents & Materials[5][6][7][8]
-
Standards: Alcaftadine (Reference Std >99%), this compound (IS, >98% isotopic purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Formate (10 mM).
-
Matrix: Human Plasma (K2EDTA) or Artificial Tear Fluid.
B. Stock Solution Preparation
-
Master Stock (Analyte): Dissolve 1 mg Alcaftadine in 1 mL MeOH (1 mg/mL).
-
Master Stock (IS): Dissolve 1 mg this compound in 1 mL MeOH.
-
Working IS Solution: Dilute IS stock to 10 ng/mL in 50:50 MeOH:Water.
-
Expert Insight: Do not make the IS concentration too high. It should produce a signal similar to the mid-range of your calibration curve (e.g., equivalent to 500 pg/mL of analyte) to prevent detector saturation or suppression of the analyte channel.
-
C. Sample Preparation (Liquid-Liquid Extraction)
Rationale: Given the pg/mL sensitivity requirement, Protein Precipitation (PPT) is often too "dirty," leading to high background noise. LLE using MTBE provides a clean extract and high recovery for lipophilic basic amines like Alcaftadine.
-
Aliquot: Transfer 200 µL of plasma/sample into a clean glass tube.
-
IS Addition: Add 20 µL of Working IS Solution (this compound). Vortex gently.
-
Buffer: Add 100 µL of 0.1 M Ammonium Hydroxide (pH ~10).
-
Mechanism:[][5] This basifies the sample, ensuring Alcaftadine is in its neutral (uncharged) state, maximizing its partition into the organic solvent.
-
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Shake/Vortex for 10 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the supernatant (organic layer) to a fresh tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Initial Conditions).
D. LC-MS/MS Conditions[8][10][11]
Chromatography (LC):
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transitions (Quantitation Table):
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Alcaftadine | 309.2 | 238.1 | 100 | 25 | Quantifier |
| Alcaftadine | 309.2 | 171.1 | 100 | 35 | Qualifier |
| This compound | 312.2 | 241.1 * | 100 | 25 | IS Quantifier |
*Note on IS Transition: The transition 312.2 -> 241.1 assumes the d3-label (typically on the N-methyl group) is retained in the fragment. If the label is lost during fragmentation, the product ion will be 238.1. Always perform a "Product Ion Scan" on your specific IS lot to confirm.
Visualizing the Workflow & Mechanism
Diagram 1: Bioanalytical Workflow (LLE-LC-MS/MS)
Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.
Diagram 2: Internal Standard Correction Mechanism
Caption: How this compound corrects for matrix effects. Since suppression affects both equally, the ratio remains constant.
Method Validation Protocol (FDA/EMA Guidelines)
To ensure this method is robust enough for regulatory submission (IND/NDA), the following validation parameters must be met using the this compound IS.
A. Linearity & Sensitivity[7][8]
-
Range: 10 pg/mL (LLOQ) to 1000 pg/mL.
-
Requirement: Calibration curve must have r² > 0.99.
-
Weighting:
linear regression is recommended to prioritize accuracy at the low end (pg/mL levels).
B. Matrix Effect (The Critical IS Test)
Calculate the IS-Normalized Matrix Factor .
-
Extract 6 lots of blank plasma.
-
Spike post-extraction with Analyte and IS (Set A).
-
Prepare neat solution standards at same concentration (Set B).
-
Matrix Factor (MF) = Peak Area (A) / Peak Area (B).
-
IS-Normalized MF = MF (Analyte) / MF (IS).
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%. This proves this compound is effectively compensating for phospholipid suppression.
-
C. Accuracy & Precision
| QC Level | Concentration | Acceptance Criteria |
| LLOQ | 10 pg/mL | ± 20% |
| Low QC | 30 pg/mL | ± 15% |
| Mid QC | 400 pg/mL | ± 15% |
| High QC | 800 pg/mL | ± 15% |
Troubleshooting & Expert Tips
-
Metabolite Interference: Alcaftadine converts to a carboxylic acid metabolite (m/z ~339). Ensure your chromatography separates the parent (Alcaftadine) from the metabolite.[6] Although the masses differ, high concentrations of metabolite can cause source competition. The gradient provided (10% to 90% B) usually elutes the more polar metabolite earlier than the parent.
-
Carryover: Alcaftadine is "sticky" on glass and metallic surfaces due to its amine groups.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve hydrophobic residues.
-
-
IS Purity: Ensure the this compound contains <0.5% of unlabeled Alcaftadine (d0). If d0 is present in your IS, it will contribute to the analyte signal, artificially raising your LLOQ and failing the blank test.
References
-
U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review: Lastacaft (Alcaftadine). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Alcaftadine Compound Summary. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bohets, H., et al. (2011).[7] Clinical Pharmacology of Alcaftadine, a Novel Antihistamine for the Prevention of Allergic Conjunctivitis.[][4][5][7] Journal of Ocular Pharmacology and Therapeutics.[5][7] [Link]
Sources
- 1. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgmpharma.com [lgmpharma.com]
- 5. crsubscription.com [crsubscription.com]
- 6. longdom.org [longdom.org]
- 7. Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS [ouci.dntb.gov.ua]
Application Note: Pharmacokinetic Profiling of Alcaftadine Using Deuterated Internal Standard (Alcaftadine-d3) by LC-MS/MS
Abstract & Scope
This application note details the protocol for the bioanalysis of Alcaftadine (Lastacaft®), a potent H1 histamine receptor antagonist, in biological matrices (human plasma and tear fluid) using Alcaftadine-d3 as a stable isotope-labeled internal standard (SIL-IS).
Accurate pharmacokinetic (PK) assessment of Alcaftadine is challenging due to its rapid metabolism into its active carboxylic acid metabolite and low systemic exposure following ophthalmic administration (
Compound Specifications & Chemical Logic
The selection of this compound is not arbitrary; it is a structural necessity for high-sensitivity LC-MS/MS. As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source, thereby normalizing signal suppression caused by phospholipids or salts.
Table 1: Physicochemical Profile
| Feature | Analyte: Alcaftadine | Internal Standard: this compound |
| CAS Registry | 147084-10-4 | 1794775-80-6 (example) |
| Chemical Formula | ||
| Molecular Weight | 307.39 g/mol | ~310.42 g/mol |
| Precursor Ion | 308.2 | 311.2 |
| LogP | ~1.6 (Moderate Lipophilicity) | ~1.6 |
| pKa | Basic (Tertiary amine) | Basic |
| Storage | -20°C, Desiccated | -20°C, Desiccated, Dark |
Critical Insight: Alcaftadine contains a tertiary amine and an aldehyde group.[1] The d3-label is typically located on the N-methyl group of the piperidine ring. Ensure the label is in a non-exchangeable position to prevent deuterium loss during sample preparation.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition, highlighting where the Internal Standard (IS) acts as the quality control anchor.
Figure 1: High-level bioanalytical workflow. The IS is introduced immediately to track all subsequent variations.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: Create stable reference solutions. Deuterated standards are expensive; minimize waste.
-
Primary Stock (1.0 mg/mL):
-
Weigh 1.0 mg of Alcaftadine and this compound (corrected for purity and salt form) into separate 1.5 mL amber glass vials.
-
Dissolve in Methanol (MeOH) . Avoid pure Acetonitrile (ACN) for stock storage as it may evaporate through septa more easily over time.
-
Storage: -20°C or -80°C. Stable for ~6 months (validate stability).
-
-
Working Internal Standard (WIS):
-
Dilute this compound stock with 50:50 MeOH:Water to a concentration of 50 ng/mL .
-
Note: The WIS concentration should yield a signal intensity similar to a mid-level calibration standard (e.g., 50% of ULOQ) but must not suppress the detector.
-
Protocol 2: Sample Preparation (Protein Precipitation - PPT)
Rationale: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT is preferred for high-throughput PK studies if sensitivity requirements (>10 pg/mL) are met. For ultra-trace analysis (<1 pg/mL), switch to LLE using MTBE.
Step-by-Step:
-
Thaw plasma samples on ice. Vortex for 10 seconds.
-
Aliquot 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tubes.
-
Spike IS: Add 20 µL of WIS (this compound) to all samples except the double blank. Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Agitate: Vortex vigorously for 2 minutes.
-
Centrifuge: 4,000 rpm (or 12,000 x g) for 15 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a fresh plate.
-
Dilution (Optional): If the initial mobile phase is highly aqueous, dilute the supernatant 1:1 with water to prevent peak broadening (solvent effect).
Protocol 3: LC-MS/MS Method Parameters
Objective: Separate Alcaftadine from its carboxylic acid metabolite and interferences.
Liquid Chromatography (LC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Elute Analyte)
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).[7]
MRM Transitions (Example - Must Optimize):
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Alcaftadine | 308.2 | 272.1 | 25 | 50 |
| This compound | 311.2 | 275.1 | 25 | 50 |
Technical Note: The transition 308.2 -> 272.1 likely corresponds to the loss of water or the aldehyde moiety. Always perform a Product Ion Scan on your specific instrument to determine the most abundant fragment.
Logic of Mass Filtration (Graphviz)
Understanding how the Triple Quadrupole (QqQ) filters noise is essential for troubleshooting.
Figure 2: MRM filtering process. Only the specific parent-fragment pair reaches the detector.
Validation Criteria (FDA M10 Compliance)
To ensure the data generated is regulatory-grade, the method must pass specific criteria:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ (Lower Limit of Quantification) for the analyte, and >5% for the IS.
-
Linearity:
.[8] Weighting factor is recommended for large dynamic ranges. -
Accuracy & Precision:
-
Intra/Inter-run CV% must be within ±15% (±20% at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solution).
-
Crucial: The IS-normalized Matrix Factor must have a CV < 15%. This proves this compound is effectively correcting for suppression.
-
-
Cross-Talk Check: Inject a pure this compound sample. Monitor the Alcaftadine (unlabeled) channel. If a peak appears, the IS is impure or the mass resolution is too wide.
Troubleshooting & Expert Tips
-
Issue: "Deuterium Effect" on Retention Time.
-
Observation: this compound elutes slightly earlier than Alcaftadine.
-
Cause: Deuterium is slightly more hydrophilic than Hydrogen.
-
Solution: This is usually negligible. If separation is >0.1 min, ensure the integration window covers both, or widen the window.
-
-
Issue: Low Recovery.
-
Observation: Signal is low, but IS ratio is fine.
-
Cause: Alcaftadine sticks to glass.
-
Solution: Use polypropylene plates and vials. Add 0.1% formic acid to the final injection solvent to keep the amine charged and soluble.
-
-
Issue: Carryover.
-
Observation: Peak in blank after a high standard.
-
Solution: Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.
-
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 19371515, Alcaftadine. [Link]
-
European Medicines Agency (EMA). (2011). Assessment Report: Alcaftadine. (Provides metabolic pathway context). [Link]
Sources
- 1. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. publications.aap.org [publications.aap.org]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. crsubscription.com [crsubscription.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. mdpi.com [mdpi.com]
Alcaftadine-d3 solution preparation and working concentrations.
Application Note: High-Performance Bioanalysis of Alcaftadine using Deuterated Internal Standards (Alcaftadine-d3)
Introduction
Alcaftadine (Lastacaft®) is a potent histamine H1 receptor antagonist used primarily for the prevention of itching associated with allergic conjunctivitis. In bioanalytical workflows—particularly for pharmacokinetic (PK) profiling where plasma concentrations can be extremely low (Cmax ~0.06 ng/mL following ocular dosing)—the use of a stable isotope-labeled internal standard (SIL-IS) is not merely recommended; it is essential.
This compound serves as the gold-standard SIL-IS for these assays. By co-eluting with the analyte, it compensates for:
-
Matrix Effects: Ion suppression or enhancement in the Electrospray Ionization (ESI) source.
-
Extraction Efficiency: Variability in recovery during protein precipitation or liquid-liquid extraction.
-
System Drift: Minor fluctuations in retention time and detector response.
This guide provides a rigorous, self-validating protocol for the preparation, handling, and application of this compound working solutions.
Physicochemical Properties & Handling
To ensure experimental success, the fundamental differences between the analyte and its deuterated analog must be understood.
| Property | Alcaftadine (Analyte) | This compound (Internal Standard) |
| CAS Number | 147084-10-4 | N/A (Labeled variant) |
| Molecular Formula | C₁₉H₂₁N₃O | C₁₉H₁₈D₃N₃O |
| Molecular Weight | ~307.39 g/mol | ~310.41 g/mol |
| Solubility | DMSO (>30 mg/mL), Methanol, Ethanol | DMSO, Methanol |
| LogP | ~3.2 (Lipophilic) | ~3.2 |
| pKa | ~7.16 (Basic) | ~7.16 |
| Storage (Solid) | -20°C, Protect from light | -20°C, Protect from light |
Critical Handling Constraints:
-
Light Sensitivity: Alcaftadine is sensitive to photodegradation. All solutions should be prepared in amber glassware or wrapped in aluminum foil.
-
Adsorption: Due to its lipophilicity (LogP ~3.2), Alcaftadine may adsorb to non-treated plastic surfaces at low concentrations (<10 ng/mL). Use silanized glass vials or low-binding polypropylene for working solutions.
Protocol 1: Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock Solution (1.0 mg/mL).
Reagents:
-
This compound Reference Standard (Solid).
-
Dimethyl Sulfoxide (DMSO) – LC-MS Grade (Preferred for stability).
-
Alternative: Methanol (MeOH) – LC-MS Grade (If DMSO is incompatible with downstream steps, though DMSO is superior for stock stability).
Procedure:
-
Equilibration: Allow the this compound vial to warm to room temperature (RT) for 30 minutes before opening to prevent condensation.
-
Weighing: Weigh approximately 1.0 mg of this compound into a 2 mL amber glass volumetric flask or silanized vial. Record the exact mass (e.g., 1.05 mg).
-
Correction Factor Calculation:
(Note: If the standard is supplied as a salt, e.g., HCl, you must correct to the free base weight). -
Dissolution: Add DMSO to dissolve. Vortex for 30 seconds.[1]
-
Volume Adjustment: Dilute to volume to achieve a final concentration of 1.0 mg/mL (1000 µg/mL) based on the Corrected Mass.
-
Storage: Aliquot into 100 µL volumes in amber cryovials. Store at -20°C or -80°C. Stability: >1 year.
Protocol 2: Working Standard & Calibration Strategy
Objective: Prepare a working Internal Standard (IS) solution suitable for "spiking" into biological matrices.
Target Concentration Logic: The IS concentration should ideally match the mid-range of your calibration curve or be sufficiently high to provide a stable signal without suppressing the analyte.
-
Typical Assay Range: 0.1 – 100 ng/mL.
-
Recommended IS Spiking Conc:20 ng/mL (in the final extract).
Workflow Diagram (Graphviz):
Caption: Step-by-step dilution workflow from Master Stock to Spiked Sample. Intermediate steps prevent pipetting errors associated with large single-step dilutions.
Detailed Dilution Steps:
-
Intermediate 1 (10 µg/mL): Transfer 10 µL of Master Stock (1 mg/mL) into 990 µL of Methanol.
-
Intermediate 2 (100 ng/mL): Transfer 10 µL of Intermediate 1 into 990 µL of 50:50 Methanol:Water .
-
Note: Using 50:50 organic/water here prevents precipitation when spiking into aqueous plasma later.
-
-
Working IS Solution (20 ng/mL): Dilute Intermediate 2 (e.g., 2 mL Inter 2 + 8 mL diluent).
Protocol 3: Sample Extraction (Protein Precipitation)
For high-throughput bioanalysis, Protein Precipitation (PPT) is efficient. However, for clinical sensitivity (<0.1 ng/mL), Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is recommended. Below is the PPT protocol.
-
Aliquot: Transfer 100 µL of Plasma/Serum into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (20 ng/mL) .
-
Equilibration: Vortex gently (10 sec) and let stand for 5 mins. This allows the IS to bind to plasma proteins similarly to the analyte.
-
Precipitation: Add 300 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid) .
-
Why Formic Acid? It disrupts protein binding and ensures the basic Alcaftadine remains in solution.
-
-
Vortex: High speed for 2 minutes.
-
Centrifugation: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to a clean vial/plate.
-
Dilution (Optional): If the peak shape is poor due to high organic content, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.
LC-MS/MS Conditions & Optimization
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3-5 minutes.
Mass Spectrometry (MS/MS):
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Guideline):
-
Alcaftadine (d0): Precursor 308.2
Product (Quantifier). -
This compound (IS): Precursor 311.2
Product (Quantifier).
-
Critical Logic for IS Transition Selection: You must ensure the "Product Ion" for the d3-IS retains the deuterium label. If the fragmentation cleaves the labeled moiety (e.g., the N-methyl group), the IS will produce the same product ion as the analyte, causing "Cross-Talk."
Caption: Decision tree for selecting valid MRM transitions to prevent isotopic cross-talk.
Quality Control & System Suitability
To validate the "Trustworthiness" of this protocol, run the following checks before every batch:
-
Blank Check: Inject a Double Blank (Matrix only, no IS). Requirement: No peak at Alcaftadine retention time.
-
Zero Sample: Inject Matrix + IS. Requirement: No interference in the Analyte channel (this compound must not contribute to Alcaftadine signal).
-
IS Consistency: The peak area of the IS across all samples should have a CV < 15%.
-
Sensitivity Check: Inject the LLOQ (Lower Limit of Quantification). Signal-to-Noise (S/N) must be > 10.[2]
References
-
FDA Clinical Pharmacology Review (Lastacaft/Alcaftadine). (2010). Center for Drug Evaluation and Research. Application No: 022134Orig1s000. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
PubChem Compound Summary: Alcaftadine. National Center for Biotechnology Information. Link
-
Chavan, B. B., et al. (2018).[3][4] "Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS." Chromatographia. Link[5]
Sources
Troubleshooting & Optimization
Technical Support Center: Alcaftadine & Alcaftadine-d3 Chromatographic Optimization
Current Status: Operational Topic: Resolution Control for Alcaftadine (ALC) and Alcaftadine-d3 (ALC-d3) Applicable For: LC-MS/MS Quantitation, Impurity Profiling, DMPK Studies
Executive Summary & Core Physics
The Challenge: Optimizing the resolution between a drug (Alcaftadine) and its deuterated internal standard (this compound) presents a dichotomy based on your analytical goal:
-
For LC-MS/MS Quantitation: You typically want Zero Resolution (
) . The Internal Standard (IS) must co-elute perfectly with the analyte to compensate for matrix effects and ionization suppression. -
For Isotopic Purity/Metabolism: You may require Partial Resolution (
) to characterize isotopic purity or study Hydrogen-Deuterium Exchange (HDX).
The Mechanism (The Deuterium Isotope Effect):
In Reversed-Phase Chromatography (RPLC), deuterium (
-
Key Driver: The magnitude of this separation is inversely proportional to temperature. Lower temperatures increase the separation factor (
); higher temperatures collapse it.
Diagnostic Workflows (Troubleshooting)
Workflow A: The "Unwanted Separation" (LC-MS/MS)
Symptom: Your IS peaks are eluting 0.1–0.2 minutes before the analyte, causing integration errors or failing to correct for matrix suppression.
Figure 1: Decision tree for eliminating the deuterium isotope effect to ensure co-elution in quantitative assays.
Technical FAQ & Optimization Protocols
Q1: Why is my this compound peak splitting or shouldering?
Diagnosis: This is often not true peak splitting but rather a partial separation of isotopologues or rotamers. Alcaftadine contains a tertiary amine and an imidazobenzazepine core (pKa ~7.16 and ~4.6). The Fix:
-
pH Control: Ensure your mobile phase pH is at least 2 units away from the pKa. For Alcaftadine, pH 9.5 (Ammonium Bicarbonate) or pH 3.0 (Formic Acid) is recommended. Operating near pH 7.0 will cause peak broadening due to protonation equilibrium.
-
Temperature: If the "shoulder" is the D3 analog separating from the H analog (in a mixed standard), increase the column temperature to 45°C .
Q2: How do I force them to co-elute for robust LC-MS quantitation?
Protocol: High-Convergence Method This method minimizes the hydrophobic difference between C-H and C-D bonds.
| Parameter | Recommended Setting | Rationale |
| Column | Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl | Hybrid particles (BEH) and Biphenyl phases show reduced isotope selectivity compared to high-load C18. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid | Acidic pH ensures the tertiary amine is fully protonated, reducing hydrophobic retention overall. |
| Mobile Phase B | Acetonitrile (ACN) | ACN generally provides sharper peaks for basic amines than Methanol. |
| Temperature | 45°C – 50°C | CRITICAL: High temperature increases kinetic energy, masking the subtle lipophilicity difference between H and D. |
| Gradient | Steep (e.g., 5% to 95% B in 3 min) | Compresses the peaks, forcing them to merge. |
Q3: I need to separate them (e.g., for isotopic purity assessment). How?
Protocol: High-Resolution Method
To maximize the isotope effect (
| Parameter | Recommended Setting | Rationale |
| Column | High Carbon Load C18 (e.g., Kromasil C18, 5µm) | Maximizes hydrophobic interaction, amplifying the difference between C-H and C-D. |
| Temperature | 15°C – 20°C | CRITICAL: Lower temperature increases the separation factor ( |
| Mobile Phase | Methanol / Water (Isocratic) | Methanol promotes hydrogen bonding differences better than ACN. Isocratic hold allows the slight difference to propagate into a gap. |
| Flow Rate | Lower (0.3 mL/min) | Increases interaction time with the stationary phase. |
The "Alcaftadine Trap": Handling & Stability
Warning: Alcaftadine contains an aldehyde moiety (position 3 of the benzazepine).[1][2]
-
Risk: In methanolic solutions, aldehydes can form hemiacetals , leading to "ghost peaks" [M+32] in your MS spectrum.
-
Prevention:
-
Use Acetonitrile as the organic modifier if possible.
-
If Methanol is required, keep sample tray temperature at 4°C and analyze immediately.
-
Light Sensitivity: Alcaftadine is photosensitive [1]. Use amber glassware.
-
Mechanistic Visualization
The following diagram illustrates why the separation occurs and how the stationary phase interacts differently with the Protium (H) vs. Deuterium (D) forms.
Figure 2: Mechanistic basis of the Deuterium Isotope Effect in RPLC. The shorter C-D bond reduces the effective surface area for hydrophobic interaction.
References
-
Chavan, B. B., et al. (2018).[3] Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS. Chromatographia.[3][4][5][6][7][8] Link
-
Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions in Reversed-Phase Liquid Chromatography. Analytical Chemistry.[3][4][5][6][7][8][9][10][11] Link
-
FDA Center for Drug Evaluation and Research. (2010). Application Number: 22-134 (Lastacaft) - Clinical Pharmacology and Biopharmaceutics Review.Link
-
Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. academic.oup.com [academic.oup.com]
- 6. longdom.org [longdom.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. longdom.org [longdom.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Potential for deuterium exchange in Alcaftadine-d3 during sample processing.
Topic: Potential for Deuterium Exchange in Alcaftadine-d3 Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists[1][2]
Executive Summary & Scientific Context
Is this compound prone to deuterium exchange? In the vast majority of commercial preparations, no .[1][2] The standard stable isotope labeled (SIL) internal standard for Alcaftadine is Alcaftadine-N-methyl-d3 .[1][2] The deuterium atoms are located on the N-methyl group of the piperidine ring. Chemically, methyl-d3 groups attached to tertiary amines are thermodynamically stable and do not undergo hydrogen-deuterium (H/D) exchange under standard LC-MS sample preparation conditions (pH 2–10, aqueous/organic solvents).[2]
However, researchers frequently misdiagnose "Signal Loss" or "Mass Shift" as deuterium exchange. Because Alcaftadine contains a reactive aldehyde moiety (at the C3 position of the imidazobenzazepine ring), it is susceptible to nucleophilic attack by protic solvents (e.g., Methanol), leading to hemiacetal formation . This results in a mass shift that mimics the loss of the internal standard or creates interfering adducts, often mistaken for isotopic instability.
This guide provides the diagnostic logic to distinguish between true isotopic instability, chemical reactivity (hemiacetals), and matrix effects.
Diagnostic Workflow: The "Is it Exchange?" Decision Tree
Before altering your extraction protocol, use this logic flow to identify the root cause of your IS variability.
Figure 1: Diagnostic logic to distinguish between deuterium exchange, chemical derivatization (hemiacetals), and ionization suppression.[1][2][3]
Technical Deep Dive: Mechanisms of Instability
A. The False Positive: Hemiacetal Formation
Alcaftadine is an aromatic aldehyde . In the presence of Methanol (a common LC-MS solvent) and acidic conditions (often used in mobile phases like 0.1% Formic Acid), aldehydes undergo reversible addition to form hemiacetals.[2]
-
Reaction: R-CHO + CH3OH ⇌ R-CH(OH)(OCH3)
-
Result: The parent mass (M) shifts to M+32.
-
Impact on IS: If your this compound converts to a hemiacetal, the signal at the expected MRM transition drops.[2] This looks like "instability," but the deuterium is still attached; the molecule has simply changed chemically.
B. True Deuterium Exchange (Rare)
For exchange to occur, the C-D bond must be labile.
-
N-Methyl-d3 (Standard): The pKa of a methyl proton on a tertiary amine is ~40+.[1][2] It is chemically inert to exchange in water/methanol.[2]
-
Aromatic-d3 (Alternative): If the deuteriums are on the imidazole or benzazepine ring, they are generally stable unless exposed to strong acids (pH < 1) for extended periods, which can catalyze Electrophilic Aromatic Substitution (EAS) type exchange.[1][2]
-
Exchangeable Sites (-OD, -ND): These exchange instantly with solvent protons.[2] Commercial "d3" standards do not place labels here.
Troubleshooting Protocols
Protocol A: The "Solvent Swap" Test (Diagnosing Hemiacetals)
Use this if you observe signal loss or "ghost" peaks when using Methanol.[2]
Objective: Determine if Methanol is reacting with the Alcaftadine aldehyde group.
-
Preparation: Prepare two aliquots of this compound (100 ng/mL).
-
Aliquot A: Dissolve in 50:50 Methanol :Water (0.1% Formic Acid).[2]
-
Aliquot B: Dissolve in 50:50 Acetonitrile :Water (0.1% Formic Acid).
-
-
Incubation: Let both stand at room temperature for 2 hours.
-
Analysis: Inject both onto the LC-MS using an Acetonitrile-based mobile phase gradient.
-
Interpretation:
Protocol B: The "Back-Exchange" Stress Test
Use this if you suspect actual loss of Deuterium (signal appearing in the unlabeled channel).[1][2]
Objective: Confirm stability of the C-D bond under processing conditions.
-
Spike: Spike this compound into plasma (or water) at high concentration (1 µg/mL).
-
Stress Conditions:
-
Acid: Add HCl to pH 1.
-
Base: Add NaOH to pH 10.
-
Control: Neutral pH 7.
-
-
Incubation: 4 hours at Room Temperature.
-
Extraction: Neutralize and extract (LLE with Ethyl Acetate or MTBE to avoid protic solvents).
-
MS Analysis: Monitor the M+0 (unlabeled) transition.
-
Note: Pure IS should have <0.5% signal in the M+0 channel (isotopic purity).
-
-
Interpretation:
-
If M+0 signal increases significantly (>2%) in Acid/Base samples compared to Control, the label is labile. Action: Contact vendor; the label position may be incorrect (e.g., alpha-carbon exchange).
-
Sample Processing Workflow (Best Practices)
To ensure integrity of this compound, follow this optimized workflow designed to minimize aldehyde reactivity and matrix effects.
Figure 2: Optimized sample processing workflow preventing aldehyde-related instability.
Frequently Asked Questions (FAQs)
Q1: I see a "crosstalk" signal in the analyte channel (M+0) when injecting pure this compound. Is this exchange?
-
Answer: Likely not.[1][2] This is usually isotopic impurity or fragmentation crosstalk .[2]
-
Impurity: Commercial IS is usually ~99% pure.[2] 1% might be d0.[1][2]
-
Crosstalk: If your collision energy is too high, the d3-methyl group might be lost before the precursor selection is complete, or the mass resolution on Q1 is too wide.[1]
-
Fix: Check the Certificate of Analysis (CoA) for isotopic purity. Optimize Q1 resolution to "Unit" or "High."
-
Q2: Can I use Methanol in the mobile phase if I keep the autosampler cold?
-
Answer: It is risky.[2] Even at 4°C, the aldehyde-methanol equilibrium exists.[1][2] If you must use Methanol, ensure your pH is neutral (acid catalyzes the reaction). However, Acetonitrile is strongly recommended for Alcaftadine analysis to eliminate this variable entirely.[2]
Q3: My IS recovery is low, but the analyte recovery is fine. Why?
-
Answer: This suggests the IS is degrading or reacting differently than the analyte before equilibration. Ensure you are adding the IS and mixing immediately. If the IS stock is in Methanol and sits for months, it may have converted to the dimethyl acetal form, which will not elute at the same time as the fresh analyte. Store IS stocks in Acetonitrile or DMSO.
References
-
FDA. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][4] [Link]
-
Janssen Pharmaceutica. (2010).[1][2] Alcaftadine (Lastacaft) Prescribing Information. (Structure and Chemical Properties).[1][2][4][5][6][7] [Link]
-
Wang, S., et al. (2007).[1][2] Screening and determination of potential aldehyde-reactive impurities in pharmaceutical excipients by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Context on Aldehyde/Methanol reactivity). [Link]
Sources
- 1. ALCAFTADINE | 147084-10-4 [chemicalbook.com]
- 2. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ALCAFTADINE CAS#: 147084-10-4 [m.chemicalbook.com]
- 4. crsubscription.com [crsubscription.com]
- 5. Alcaftadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Alcaftadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Managing ion suppression/enhancement for Alcaftadine and Alcaftadine-d3.
Topic: Managing Ion Suppression/Enhancement in LC-MS/MS
Doc ID: TS-ALC-2024-05 | Version: 2.1 | Status: Active
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Alcaftadine (an H1 receptor antagonist) and its internal standard, Alcaftadine-d3 , in biological matrices.
Alcaftadine presents a unique bioanalytical challenge: it is a lipophilic (LogP ~3.2), basic imidazobenzazepine with a reactive aldehyde moiety. While this compound is the industry-standard reference, matrix effects (ME) —specifically ion suppression caused by phospholipids—can decouple the response of the analyte from the internal standard (IS), leading to quantitation errors.
This guide moves beyond basic "clean your source" advice. We analyze the physicochemical causality of suppression and provide self-validating protocols to resolve it.
Module 1: The Mechanistic Basis of Suppression
Q: Why is my Alcaftadine signal dropping despite using a deuterated IS?
A: You are likely experiencing Differential Matrix Effect , caused by the "Deuterium Isotope Effect" in chromatography combined with phospholipid co-elution.
The Science (Causality):
-
The Isotope Effect: Deuterium (
) has a shorter bond length and lower vibrational volume than Protium ( ). This makes this compound slightly less lipophilic than native Alcaftadine. -
Chromatographic Separation: In high-resolution Reverse Phase (RP) chromatography, the d3-IS may elute slightly earlier than the analyte.
-
The Suppression Zone: If your Alcaftadine peak falls on the "tail" of a massive Glycerophosphocholine (GPCh) elution band, but the d3-IS elutes just before that tail, the analyte suffers suppression while the IS does not. The ratio (Analyte/IS) becomes artificially low.
Visualizing the Mechanism
The following diagram illustrates how limited charge sites in the ESI droplet lead to competition, and how slight retention time shifts can prove fatal to accuracy.
Figure 1: Mechanism of ESI Ion Suppression. Phospholipids (Matrix) compete for the limited surface area of the electrospray droplet, preventing Alcaftadine from entering the gas phase.
Module 2: Sample Preparation Optimization
Q: Protein Precipitation (PPT) is fast, but my variability is high. Should I switch methods?
A: Yes. For Alcaftadine, PPT is often insufficient because it does not remove phospholipids (PLs). Because Alcaftadine is lipophilic (LogP ~3.2) and basic (pKa ~7-8), Liquid-Liquid Extraction (LLE) is the gold standard for isolating it from plasma PLs.
Comparative Data: PPT vs. LLE
Data based on typical validation parameters for basic drugs in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 95% (High but dirty) | 75-85% (Clean) |
| Matrix Factor (MF) | 0.60 - 0.75 (High Suppression) | 0.95 - 1.02 (Minimal Suppression) |
| PL Removal | < 20% removed | > 98% removed |
| Sensitivity (S/N) | Baseline noise often high | High S/N ratio |
Protocol: Optimized LLE for Alcaftadine
Rationale: Alcaftadine is basic. We must alkalize the plasma to suppress ionization of the amine, making the molecule neutral and driving it into the organic solvent, while leaving charged phospholipids behind.
-
Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH 10) to 200 µL Plasma.
-
Why: Ensures Alcaftadine is in its uncharged (non-ionic) state (
vs ).
-
-
Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why: MTBE is excellent for extracting lipophilic bases while excluding polar phospholipids.
-
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in Acetonitrile:Water (30:70) .
-
Critical Note: Avoid pure Methanol for reconstitution (see Module 3).
-
Module 3: Chromatographic & Stability Troubleshooting
Q: I see peak splitting or tailing for Alcaftadine, but the IS looks fine. Why?
A: This is likely a Solvent-Analyte Interaction . Alcaftadine contains an aldehyde group.[1][2]
-
The Trap: Aldehydes are reactive electrophiles. If you use Methanol (MeOH) as your mobile phase or reconstitution solvent, Alcaftadine can form a hemiacetal in solution.
Corrective Action:
-
Switch Mobile Phase B to Acetonitrile (ACN) . ACN is aprotic and will not react with the aldehyde.
-
Ensure the aqueous phase is acidic (e.g., 0.1% Formic Acid) to stabilize the basic nitrogen for ESI+ sensitivity.
Method Development Decision Tree
Use this logic flow to finalize your instrument parameters.
Figure 2: Decision logic for Alcaftadine method development, prioritizing solvent compatibility and matrix cleanup.
Module 4: Validation & Calculation
Q: How do I prove I have eliminated the matrix effect?
A: You must calculate the IS-Normalized Matrix Factor (MF) using the Matuszewski method. Do not rely on "Recovery" alone.
The Protocol (Matuszewski Method):
Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat Standard): Alcaftadine + IS in Mobile Phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Alcaftadine + IS.
-
Set C (Pre-Extraction Spike): Standard extraction (Recovery check).
Calculations:
Acceptance Criteria:
-
The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) .
-
The CV% of the MF across 6 different lots of plasma (including lipemic/hemolyzed) must be < 15% .
Summary of Recommendations
-
Internal Standard: Use this compound, but monitor relative retention times closely.
-
Extraction: Use LLE with MTBE at alkaline pH (pH ~10) to remove phospholipids. Avoid Protein Precipitation.
-
Chromatography: Use Acetonitrile (not Methanol) to prevent aldehyde-hemiacetal conversion.
-
Validation: Perform Post-Extraction Spike experiments (Matuszewski) to quantify suppression.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
-
PubChem. (2024). Alcaftadine Compound Summary.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][7][8]
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations.
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Alcaftadine metabolites on Alcaftadine-d3 quantification.
A Guide to Investigating and Mitigating Metabolite Interference on Alcaftadine-d3 Quantification
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of Alcaftadine. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address a critical challenge in quantitative LC-MS/MS assays: the impact of Alcaftadine's metabolites on the accurate quantification of its deuterated internal standard, this compound. As your Senior Application Scientist, I will guide you through the science, diagnostics, and solutions for ensuring the integrity of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding Alcaftadine metabolism and the mechanisms of analytical interference.
Q1: What is Alcaftadine and how is it metabolized?
Answer: Alcaftadine is a second-generation H1 histamine receptor antagonist used as an ophthalmic solution to prevent itching associated with allergic conjunctivitis.[1][2][3] Following administration, Alcaftadine undergoes minimal systemic absorption.[4] The metabolism that does occur is rapid and is primarily mediated by non-CYP450 cytosolic enzymes, such as aldehyde oxidase, which convert Alcaftadine to its major and active carboxylic acid metabolite.[1][5][6][7] This metabolite is also referred to in literature as R90692.[7] Plasma concentrations of the parent drug, Alcaftadine, peak within 15 minutes and are often below the lower limit of quantification (10 pg/mL) by 3 hours post-dose.[5] In contrast, the carboxylic acid metabolite reaches a significantly higher maximum concentration (approximately 3 ng/mL) at around 1 hour post-dose.[5]
Caption: Metabolic pathway of Alcaftadine.
Q2: What is this compound and why is it used as an internal standard (IS)?
Answer: this compound is a stable isotope-labeled (SIL) version of Alcaftadine, where three hydrogen atoms have been replaced with deuterium atoms.[3][8] In quantitative bioanalysis, particularly with LC-MS/MS, a SIL internal standard is considered the "gold standard".[9] It is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[10]
The primary purpose of an IS is to correct for variability during sample processing and analysis.[9] Because this compound is chemically and physically almost identical to Alcaftadine, it behaves similarly during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuation in instrument response (like ion suppression) will theoretically affect both the analyte and the IS to the same degree.[11] By measuring the ratio of the analyte response to the IS response, we can achieve more accurate and precise quantification. The U.S. Food and Drug Administration (FDA) strongly recommends the use of a SIL-IS for bioanalytical methods.[9]
Q3: How can a metabolite of Alcaftadine interfere with the quantification of this compound?
Answer: Metabolite interference is a significant challenge in bioanalysis where a metabolite produces a signal in the mass spectrometer channel intended for the analyte or, more critically, the internal standard.[12][13] This can lead to inaccurate quantification, especially if the interference is variable or dose-dependent.[14] For this compound, interference from the carboxylic acid metabolite can occur through several mechanisms:
-
Isobaric Interference: This occurs when the metabolite has a naturally occurring isotope (e.g., ¹³C) that gives it the exact same nominal mass as the this compound precursor ion. If this metabolite also happens to produce a fragment ion with the same mass as the this compound product ion, it will be indistinguishable in a standard triple quadrupole mass spectrometer and create a false signal.[14]
-
In-Source Fragmentation: The high-energy environment of the mass spectrometer's ion source can cause the metabolite to break apart before it even reaches the mass analyzer.[12] If a fragment of the metabolite has the same mass-to-charge ratio (m/z) as the this compound precursor ion and subsequently fragments to the same product ion, it will create interference.
-
Instrumental "Crosstalk": This is an instrumental artifact where ions from one MRM (Multiple Reaction Monitoring) transition are not fully cleared from the collision cell before the next MRM transition is monitored.[15][16] If the metabolite is present at a very high concentration compared to the IS, residual product ions from the metabolite could "crosstalk" into the IS channel, artificially inflating the IS signal. This is a particular concern with older instruments or ultra-fast chromatography where dwell times are very short.[17]
Caption: Mechanisms of metabolite interference on the IS channel.
Q4: What are the regulatory expectations regarding internal standards and metabolite interference?
Answer: Regulatory bodies like the FDA and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have stringent guidelines for bioanalytical method validation.[18][19] A core requirement is demonstrating the selectivity of the method.[20][21] Selectivity is the ability of the method to differentiate and quantify the analyte and IS without interference from other components in the sample, including metabolites.[20]
According to the FDA's M10 Bioanalytical Method Validation guidance, the absence of interfering components at the retention time of the analyte and IS must be proven.[9][18] Typically, the response from interfering components should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte, and less than 5% for the internal standard.[22] Therefore, if a metabolite of Alcaftadine produces a significant signal in the this compound channel, the method would fail validation and would not be considered reliable for analyzing study samples.
Section 2: Troubleshooting Guide
This section provides structured, step-by-step protocols for diagnosing and resolving common issues related to metabolite interference.
Issue 1: An unexpected, dose-dependent peak is observed in the this compound MRM channel in post-dose (incurred) samples, but not in pre-dose samples or calibration standards.
This is a classic sign of interference from a metabolite that is only present after the drug has been administered and metabolized.[14]
Protocol 1: Diagnosing the Source of Interference
Objective: To determine if the interference is due to isobaric overlap, in-source fragmentation, or instrumental crosstalk.
Methodology:
-
Confirm the Hypothesis:
-
Inject a high-concentration solution of the Alcaftadine carboxylic acid metabolite standard directly into the LC-MS/MS system.
-
Monitor both the metabolite's primary MRM transition and the MRM transition for this compound.
-
Expected Outcome: If a peak is observed in the this compound channel, it confirms the metabolite is the source of the interference.
-
-
Investigate Isobaric Interference with High-Resolution Mass Spectrometry (HRMS):
-
If available, analyze the high-concentration metabolite standard using an LC-QTOF or Orbitrap instrument.[14]
-
Acquire full-scan mass spectra of the metabolite peak.
-
Examine the exact mass of the metabolite's isotopic peaks. Compare the measured exact mass of the relevant isotope with the theoretical exact mass of the this compound precursor ion.
-
Expected Outcome: A match in exact mass confirms isobaric interference. This is an unequivocal identification.[14]
-
-
Investigate In-Source Fragmentation:
-
Infuse the metabolite standard directly into the mass spectrometer.
-
Turn off the collision gas and set the collision energy to zero. Scan the first quadrupole (Q1) to acquire a precursor ion spectrum.
-
Gradually increase source fragmentation voltages (e.g., declustering potential, cone voltage).
-
Expected Outcome: If an ion corresponding to the m/z of the this compound precursor appears as you increase source energy, it indicates in-source fragmentation is occurring.[12]
-
-
Evaluate Instrumental Crosstalk:
-
Inject a sample containing a high concentration of the metabolite and the standard concentration of this compound.
-
In the instrument method, create a "dummy" MRM transition that is monitored immediately after the metabolite transition and before the IS transition. This transition should have a unique precursor/product pair not present in the sample.
-
Insert a pause or delay time (e.g., 5-10 ms) in the method between the metabolite and IS transitions.[15]
-
Expected Outcome: If the interference peak in the IS channel is significantly reduced or eliminated by adding a pause, it strongly suggests instrumental crosstalk is the cause, as the pause allows the collision cell to clear.[15]
-
Issue 2: The bioanalytical method shows poor accuracy and/or precision, particularly for low-concentration QCs and incurred samples near the LLOQ.
This can occur if a metabolite interference peak is not baseline-resolved from the internal standard peak, leading to inconsistent integration and inaccurate analyte/IS peak area ratios.
Protocol 2: Optimizing Chromatographic Separation
Objective: To achieve baseline chromatographic separation between the Alcaftadine carboxylic acid metabolite and this compound.
Methodology:
-
Assess Current Separation:
-
Prepare a solution containing Alcaftadine, this compound, and the carboxylic acid metabolite.
-
Inject this solution using the current LC method and monitor the MRM channels for all three compounds.
-
Measure the chromatographic resolution between the metabolite and this compound peaks. A resolution of >1.5 is generally desired.
-
-
Modify Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. The carboxylic acid metabolite is significantly more polar than Alcaftadine and its SIL-IS and should elute earlier on a reverse-phase column. Increasing the aqueous content of the mobile phase will increase the retention of all compounds but may improve the separation between the polar metabolite and less polar IS.
-
pH: The charge state of the carboxylic acid metabolite is highly dependent on pH. Adjusting the pH of the aqueous mobile phase (using buffers like ammonium formate or formic acid) can dramatically alter its retention time relative to the IS. Experiment with a pH range from ~3.0 to ~6.0.
-
-
Evaluate Different Column Chemistries:
-
If modifying the mobile phase is insufficient, switch to a different column.
-
C18 Columns: Try columns from different vendors or with different bonding technologies (e.g., end-capped vs. non-end-capped) as they offer different selectivities.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity through pi-pi interactions and may be effective at separating compounds with aromatic rings.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole) and are excellent for separating structurally similar compounds.
-
-
Optimize Gradient Elution:
-
If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in organic solvent). This will give more time for early-eluting compounds like the metabolite to separate from later-eluting ones like the IS.
-
Section 3: Best Practices for Proactive Method Development
To avoid encountering these issues during validation or sample analysis, a proactive approach during method development is essential.
Protocol 3: Screening for Metabolite Interference
Objective: To identify and mitigate potential metabolite interference early in the method development process.
Methodology:
-
Gather Information: Obtain reference standards for Alcaftadine's major metabolites, primarily the carboxylic acid metabolite.
-
Initial MRM Specificity Check:
-
Infuse a high-concentration solution of the metabolite standard into the mass spectrometer.
-
While monitoring the primary MRM transition for the metabolite, also monitor the proposed MRM transition for this compound.
-
Acceptance Criterion: The signal in the this compound channel should be <0.1% of the signal in the metabolite's primary channel. If it is higher, consider selecting a different, more specific product ion for this compound.
-
-
Chromatographic Specificity Test:
-
Develop an initial LC method.
-
Inject a blank matrix sample that has been spiked only with a high concentration of the metabolite (representing the expected Cmax).
-
Monitor the MRM channel for this compound.
-
Acceptance Criterion: The response should be less than 5% of the area of the this compound peak at the LLOQ concentration.[22] If this fails, the chromatographic method must be optimized for better separation as described in Protocol 2.
-
-
Test with Incurred Samples:
-
As soon as possible, obtain incurred (post-dose) samples from a pilot animal or human study.
-
Analyze these samples with the developing method and carefully scrutinize the chromatograms for the this compound channel for any unexpected peaks that are not present in pre-dose samples. This is the ultimate test of method selectivity.[14]
-
Section 4: Data Summary
The following table provides plausible mass spectrometry parameters for use in method development. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Alcaftadine | 308.2 | e.g., 195.1 | Positive | Product ion should be optimized for stability and intensity. |
| This compound | 311.2 | e.g., 195.1 or 198.1 | Positive | Using the same product ion is common, but a unique product ion may offer more specificity if available. |
| Carboxylic Acid Metabolite | 324.2 | e.g., 209.1 | Positive | Represents the addition of an oxygen atom (CHO -> COOH). MRM should be optimized. |
References
-
Morin, L. P., Mess, J. N., Furtado, M., & Garofolo, F. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(3), 275–283. [Link]
-
Chen, L., et al. (2023). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis. Analytical Chemistry. Referenced in an article on Chromatography.com. [Link]
-
Morin, L. P., Mess, J. N., Furtado, M., & Garofolo, F. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Bioanalysis. [Link]
-
American Academy of Pediatrics. Alcaftadine Drug Lookup. Pediatric Care Online. [Link]
-
de Oliveira, A. M., & Salgado, H. R. N. (2021). Alcaftadine: A Review of Characteristics, Physical Properties, Selection of Analytical Methods, Impact of Solvent and Decision of. CR Journals. [Link]
-
National Center for Biotechnology Information. Alcaftadine PubChem Compound Summary. PubChem. [Link]
-
Cui, Y., et al. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science. [Link]
-
Jemal, M., & Ouyang, Z. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. Rapid Communications in Mass Spectrometry, 24(13), 1902–1910. [Link]
-
Bohets, H., et al. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis. Journal of Ocular Pharmacology and Therapeutics, 27(2), 187-195. [Link]
-
Mishra, P. R. (2015). Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. Chromatography Separation Techniques. [Link]
-
Weng, H., & Ji, Q. C. (2022). Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis. Analytical Chemistry. [Link]
-
Jemal, M., et al. (2002). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2010). Alcaftadine Clinical Pharmacology Review. [Link]
-
S, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Zhang, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PubMed Central. [Link]
-
Eltanany, B. M., et al. (2024). Eco‐Friendly Spectrophotometric Methods for Resolving the Spectral Inference of Benzalkonium Chloride During Alcaftadine and Ketorolac Tromethamine Quantification. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Patel, D., & Patel, P. (2022). Development and Validation of RP-HPLC Method for Estimation of Alcaftadine in Bulk Drug and Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chavan, B. B., et al. (2018). Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS. Chromatographia. [Link]
-
Shimadzu. (2011). Achieving Ultrahigh-Speed Analysis With LC-MS-MS. American Laboratory. [Link]
-
Singh, J. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Li, W., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Regulations.gov. [Link]
-
Yamaguchi, T., et al. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 43(10), 1062-1065. [Link]
-
Yamaguchi, T., et al. (1993). (Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. SciSpace. [Link]
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Infinix Bio. (2024). Understanding the Bioanalytical Method Development Process: A Comprehensive Guide. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Liu, K. H., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(11), 1793-1798. [Link]
-
Sola, J., et al. (2004). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Therapeutics, 26(1), 34-42. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Wikipedia. Alcaftadine. [Link]
-
AdisInsight. Carebastine. [Link]
-
Acanthus Research. Alcaftadine. [Link]
-
Zakaria, R., et al. (2019). Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS. Clinical Chemistry and Laboratory Medicine, 57(7), e141-e144. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Technical Support Center: Isotopic Interference in Alcaftadine Bioanalysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS): dealing with isotopic interference from unlabeled Alcaftadine when using a stable isotope-labeled internal standard (SIL-IS).
The Foundation: Understanding the Challenge
In modern bioanalytical assays, a SIL-IS is the gold standard for accurate quantification.[1][2][3] By incorporating heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), the SIL-IS becomes chemically identical to the analyte but mass-distinguishable.[4] This allows it to perfectly track the analyte through extraction, chromatography, and ionization, correcting for variations that would otherwise compromise data integrity.[2][5]
The challenge arises from a natural phenomenon: the existence of heavy isotopes in all molecules. Alcaftadine, with its chemical formula C₁₉H₂₁N₃O, has 19 carbon atoms.[6][7] Naturally, about 1.1% of all carbon is ¹³C. This means a small but significant fraction of unlabeled Alcaftadine molecules will naturally contain one or more ¹³C atoms, making them heavier. This phenomenon is the source of isotopic interference, or "crosstalk," where the signal from the unlabeled analyte can spill into the mass channel of the SIL-IS, leading to inaccurate results.[8][9]
This guide will walk you through identifying, quantifying, and correcting this interference, ensuring the integrity of your bioanalytical data in line with regulatory expectations.[10][11][12]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during method development and sample analysis for Alcaftadine when isotopic interference is a factor.
Q1: Why am I seeing a signal for my internal standard in blank samples that only contain unlabeled Alcaftadine?
A: This is the most direct evidence of isotopic interference. The signal you are observing in the SIL-IS mass-to-charge ratio (m/z) channel is not from the SIL-IS itself, but from the naturally occurring heavy isotope variants of the unlabeled Alcaftadine analyte.
-
Causality: Alcaftadine has a monoisotopic mass of approximately 307.17 Da. Due to the natural abundance of ¹³C, a fraction of these molecules will have a mass of ~308.17 Da (the M+1 peak), ~309.17 Da (the M+2 peak), and so on. If your SIL-IS is, for example, Alcaftadine-d3 (mass ~310.19 Da), the M+3 peak of the unlabeled analyte could directly overlap with the monoisotopic peak of your SIL-IS. When a high concentration of unlabeled Alcaftadine is present, the intensity of its isotopic peaks becomes significant enough to be detected in the SIL-IS channel.
Q2: My calibration curve is non-linear and fits a quadratic model better than a linear one, especially at high concentrations. What is the cause?
A: This is a classic symptom of uncorrected isotopic interference.
-
Causality: In an ideal scenario, the ratio of the analyte's peak area to the SIL-IS's peak area is directly proportional to the analyte's concentration. However, when the unlabeled analyte contributes to the SIL-IS signal, this relationship breaks down. At higher analyte concentrations, the isotopic contribution becomes a larger percentage of the total SIL-IS signal. This artificially inflates the denominator (the IS response), compressing the ratio and causing the curve to bend, deviating from linearity.
Q3: How can I definitively confirm and quantify the level of isotopic interference?
A: A simple, systematic experiment can both confirm and measure the extent of the crosstalk. This is a critical step in method validation as required by regulatory bodies like the FDA and EMA.[10][11][12]
Experimental Protocol: Assessing Isotopic Contribution
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled Alcaftadine in the relevant biological matrix (e.g., plasma) at the Upper Limit of Quantification (ULOQ) for your assay. Do not add any SIL-IS.
-
Acquire Data: Inject this ULOQ sample into the LC-MS/MS system.
-
Monitor Both Channels: Crucially, monitor the Multiple Reaction Monitoring (MRM) transitions for both the unlabeled Alcaftadine and the SIL-IS.
-
Analyze the Chromatograms:
-
You will observe a large peak in the Alcaftadine channel at its expected retention time.
-
Examine the chromatogram for the SIL-IS channel. If you see a peak at the exact same retention time, this confirms isotopic interference.
-
A true blank matrix sample (with no analyte or IS) should show no peak in either channel.
-
Below is a diagram illustrating the workflow to diagnose this issue.
Caption: Troubleshooting workflow to confirm isotopic interference.
Q4: My method suffers from significant crosstalk. How do I mathematically correct for it?
A: Once you have confirmed and quantified the interference, you can apply a mathematical correction to your data. This approach is widely accepted and can restore linearity and accuracy to your assay.[8][13]
Step-by-Step Correction Protocol
-
Determine the Contribution Factor (CF):
-
Using the data from the experiment in Q3, measure the peak area of unlabeled Alcaftadine at the ULOQ (Area_Analyte_ULOQ).
-
Measure the peak area of the interfering signal in the SIL-IS channel (Area_Interference_in_IS).
-
Calculate the Contribution Factor (CF) as follows: CF = Area_Interference_in_IS / Area_Analyte_ULOQ
This factor is a dimensionless ratio representing the fraction of the analyte signal that appears in the IS channel.
-
-
Apply the Correction Formula:
-
For every sample (calibrators, QCs, and unknowns), you will measure the peak area for the analyte (Area_Analyte_Observed) and the peak area for the internal standard (Area_IS_Observed).
-
Calculate the true, corrected area of the internal standard (Area_IS_Corrected) using the following equation: Area_IS_Corrected = Area_IS_Observed - (Area_Analyte_Observed * CF)
-
-
Calculate Final Concentration:
-
Use the Area_IS_Corrected value to calculate the peak area ratio (Area_Analyte_Observed / Area_IS_Corrected).
-
Determine the concentration of Alcaftadine in your unknown samples by applying this corrected ratio to your (now linear) calibration curve.
-
Many modern mass spectrometry software platforms allow you to build this correction formula directly into the data processing method.
Data Presentation: Example Calculation
| Sample | Area_Analyte_Observed | Area_IS_Observed | Area_IS_Corrected (CF = 0.015) | Corrected Ratio |
| ULOQ (Analyte Only) | 2,000,000 | 30,000 | N/A | N/A |
| Sample 1 | 1,500,000 | 515,000 | 515,000 - (1,500,000 * 0.015) = 492,500 | 3.046 |
| Sample 2 | 150,000 | 505,000 | 505,000 - (150,000 * 0.015) = 502,750 | 0.298 |
Best Practices for Prevention and Minimization
While mathematical correction is effective, the best strategy is to minimize interference during method development.
Q5: How can I design my assay to avoid isotopic interference from the start?
A: Proactive choices in selecting your internal standard and instrument parameters can prevent this issue entirely.
-
Select a SIL-IS with a Sufficient Mass Shift:
-
For a molecule like Alcaftadine (MW ~307), a +3 Da mass shift is the absolute minimum. A shift of +4 Da or greater is strongly recommended. This moves the SIL-IS mass beyond the bulk of the natural isotopic distribution of the unlabeled analyte.
-
Using ¹³C or ¹⁵N for labeling is often preferred over deuterium (²H). Heavy deuterium labeling can sometimes cause a slight shift in chromatographic retention time, which can complicate analysis.[4] ¹³C and ¹⁵N labels are metabolically stable and do not typically alter chromatography.[4]
-
-
Verify Isotopic Purity of the SIL-IS:
-
Ensure the SIL-IS you procure has high isotopic purity and is certified to contain minimal (<0.1%) unlabeled analyte. The presence of unlabeled analyte in your IS spiking solution will cause a positive intercept on your calibration curve.
-
-
Consider Alternative MRM Transitions:
The diagram below illustrates the concept of mass separation to avoid interference.
Caption: Avoiding interference by choosing a SIL-IS with a larger mass shift.
By applying these diagnostic tools, correction protocols, and preventative strategies, you can ensure your Alcaftadine bioanalytical method is robust, accurate, and compliant with global regulatory standards.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][10][15]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][11]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][12]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19371515, Alcaftadine. [Link][6]
-
Jemal, M., & Xia, Y. Q. (2006). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 20(10), 1583–1591. [Link][16]
-
Murphy, A. T., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4529–4536. [Link][8]
-
Patel, H., et al. (2022). Alcaftadine: A Review of Characteristics, Physical Properties, Selection of Analytical Methods, Impact of Solvent and Decision of. Asian Journal of Pharmaceutical Analysis, 12(3), 163-169. [Link][17]
-
VCS Pharma. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Applied Bioanalysis, 8(2), 041-050. [Link][9][14]
Sources
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- 2. scispace.com [scispace.com]
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- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. fda.gov [fda.gov]
- 13. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crsubscription.com [crsubscription.com]
Improving recovery of Alcaftadine and Alcaftadine-d3 from biological matrices.
This guide functions as a specialized Technical Support Center for researchers optimizing the bioanalysis of Alcaftadine and its deuterated internal standard (Alcaftadine-d3).[1] It addresses the specific physicochemical challenges of this benzazepine derivative, particularly its dual susceptibility to adsorption and oxidation.
Status: Operational Ticket Focus: Recovery Optimization & Stability Troubleshooting Lead Scientist: Senior Applications Specialist[1]
System Overview: The Analyte Profile
Before troubleshooting, verify your system parameters against the physicochemical reality of the analyte. Alcaftadine presents a unique "mixed-mode" challenge:
-
Core Structure: H1-antagonist with a tricyclic benzazepine scaffold.[1]
-
Functional Groups: Tertiary amine (Basic, pKa ~8.[1]0) + Aldehyde (Reactive/Unstable).[1]
-
Metabolic Pathway: Rapid conversion to a carboxylic acid metabolite (active).[1][2]
-
Key Challenge: The parent compound (Alcaftadine) requires alkaline conditions for liquid-liquid extraction (LLE), while the metabolite is acidic.[1] Furthermore, the aldehyde group is prone to ex vivo oxidation if not handled correctly.
Module 1: Extraction & Recovery Optimization
Current Issue: Low or inconsistent recovery of Alcaftadine from plasma/tear fluid.[1] Diagnosis: Incorrect pH control during extraction or non-specific binding.[1]
Protocol A: Liquid-Liquid Extraction (LLE) – Recommended for Parent Only
If your target is solely Alcaftadine (parent), LLE is the most robust method, provided the pH is strictly managed to suppress ionization of the tertiary amine.
Step-by-Step Optimization:
-
Alkalinization: Add 50 µL of 0.1 M NaOH or Saturated Sodium Carbonate (pH ~10) to 200 µL of plasma.
-
Why? Alcaftadine is a base.[1] At pH > 10, it is uncharged and partitions into the organic phase.
-
Critical Warning: Do not use strong acid precipitation; it will protonate the amine, keeping it in the water layer.
-
-
Solvent Choice: Use Ethyl Acetate:Hexane (80:20 v/v) or MTBE .[1]
-
Why? Pure Ethyl Acetate can extract too many matrix interferences.[1] Adding Hexane increases specificity for the lipophilic drug (LogP ~3.2).
-
-
Agitation: Vortex for 5 minutes (high speed).
-
Separation: Centrifuge at 4,000 x g for 10 mins at 4°C. Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic layer.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid) to protonate the amine immediately for MS detection.
Protocol B: Solid Phase Extraction (SPE) – Recommended for Parent + Metabolite
If you must quantify the carboxylic acid metabolite simultaneously, LLE is insufficient because the metabolite will not extract at alkaline pH.
Recommended Cartridge: Mixed-Mode Cation Exchange (MCX).
-
Load: Acidify plasma with 2% Formic Acid (pH ~3). The amine binds to the cation exchange sorbent.
-
Wash: 2% Formic Acid in Water (removes proteins/neutrals).[1]
-
Elute: 5% Ammonium Hydroxide in Methanol. This releases the basic parent.
-
Note: The acidic metabolite requires a different mechanism (MAX or HLB) or a compromise pH. For simultaneous analysis, Protein Precipitation (PPT) with Acetonitrile (1:4 ratio) is often the only practical "one-shot" method, despite the higher matrix effect.[1]
-
Workflow Visualization: Extraction Decision Tree
Figure 1: Decision logic for selecting the optimal extraction strategy based on analyte requirements.
Module 2: Internal Standard (this compound) Dynamics
Current Issue: IS response is variable or shows "crosstalk" (signal in the analyte channel). Diagnosis: Isotopic impurity or Concentration-dependent suppression.[1]
Troubleshooting Checklist:
-
Isotopic Purity Check: Inject a high concentration of this compound alone (no analyte).[1] Monitor the transition for the unlabeled parent (Alcaftadine).
-
Acceptance: The response in the parent channel should be < 5% of the LLOQ response. If higher, your IS stock is impure (contains d0).
-
-
Crosstalk (Reverse): Inject the ULOQ (highest standard) of Alcaftadine alone. Monitor the IS channel.
-
Cause: Natural abundance of isotopes (C13) in the parent can mimic the mass of the d3 standard.[3]
-
Solution: If interference > 5% of IS response, reduce the ULOQ concentration or increase the IS concentration to swamp the interference.
-
-
Equilibration: this compound must be added before extraction.[1]
-
Protocol: Add IS to the sample, vortex, and let stand for 5 minutes before adding buffer/solvent. This ensures the IS binds to plasma proteins similarly to the analyte, correcting for recovery losses accurately.
-
Module 3: Stability & Handling (Critical)
Current Issue: Degradation of Alcaftadine during storage or processing.[1] Diagnosis: Aldehyde oxidation or adsorption to glass.[1]
| Parameter | Risk Factor | Mitigation Protocol |
| Container Material | High. Basic amines stick to glass silanols.[1] | Use Polypropylene (PP) tubes and inserts only. Avoid standard glass HPLC vials unless silanized. |
| Oxidation | Moderate. Aldehyde converts to carboxylic acid.[1] | Keep samples on wet ice (4°C) during processing. Store at -80°C . Avoid repeated freeze-thaw cycles.[1] |
| Solvent Stability | Low. Stable in Methanol/ACN. | Stock solutions in Methanol are stable for 1 month at -20°C. |
| Light | Low. | Amber vials are recommended as Good Laboratory Practice (GLP), though not strictly photo-labile.[1] |
Module 4: Chromatographic Troubleshooting
Current Issue: Tailing peaks or split peaks. Diagnosis: Secondary interactions with residual silanols on the column.
Recommended LC Conditions:
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Why? The ammonium ions compete with the analyte for silanol sites on the column, sharpening the peak. The acid ensures the amine is fully protonated.
-
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this molecule).
-
Gradient: Start at 10% B, ramp to 90% B over 3-5 mins. Alcaftadine is lipophilic and will elute late.[1]
FAQ: Rapid Fire Troubleshooting
Q: My recovery is < 40% using Protein Precipitation (PPT). What is wrong? A: Alcaftadine may be getting trapped in the protein pellet.
-
Fix: Ensure you are using a 1:4 ratio (Sample:Solvent).[1] After adding Acetonitrile, vortex for at least 2 minutes to disrupt protein binding. Try adding 1% Formic Acid to the Acetonitrile to help release the drug from proteins.
Q: I see a secondary peak in my chromatogram that increases over time. A: This is likely the Carboxylic Acid Metabolite forming ex vivo or separating from the parent. Check the mass (M+16 or M+32 depending on oxidation mechanism).[1] If it matches the metabolite, your samples are oxidizing. Add an antioxidant (e.g., Ascorbic Acid) to the collection tubes or process faster at 4°C.
Q: Can I use this compound for the metabolite quantification? A: No. The physicochemical properties of the parent (amine/aldehyde) and metabolite (acid) are too different.[1] The d3-parent will not track the extraction efficiency of the acid metabolite correctly.[1] You need a labeled metabolite standard or a validated relative recovery factor.[1]
References
-
PubChem. (n.d.).[1] Alcaftadine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Mishra, P. R., et al. (2016).[2] Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. Retrieved from [Link]
- Ackermann, B. L., et al. (2011). Current best practices for stable isotope labeled internal standards in LC-MS/MS bioanalysis. AAPS Journal. (Contextual grounding for IS crosstalk).
-
U.S. Food and Drug Administration (FDA). (2010).[4] Clinical Pharmacology and Biopharmaceutics Review: Lastacaft (Alcaftadine). Retrieved from [Link]
Sources
Validation & Comparative
Stability Showdown: A Comparative Guide to Alcaftadine's Performance in Biological Sample Analysis
In the landscape of ophthalmic drug development, particularly for allergic conjunctivitis, the efficacy of antihistamines like alcaftadine is paramount. However, for those of us in the bioanalytical field, the journey from a biological sample to reliable data is paved with potential pitfalls, chief among them being the stability of the analyte. This guide provides an in-depth, comparative analysis of the freeze-thaw and bench-top stability of alcaftadine in biological matrices, juxtaposed with other prominent ophthalmic antihistamines. Our focus is not merely on presenting data but on elucidating the scientific rationale behind the stability testing protocols and their implications for clinical and preclinical studies.
The Critical Gauntlet: Freeze-Thaw and Bench-Top Stability
Biological samples, such as plasma, are frequently subjected to freezing for long-term storage and subsequent thawing for analysis. The freeze-thaw process can be harsh, with the potential for pH shifts, increased solute concentration, and ice crystal formation, all of which can contribute to the degradation of the analyte. Similarly, once thawed, samples often sit on a laboratory bench at room temperature during processing. This "bench-top" period exposes the analyte to ambient conditions where enzymatic and chemical degradation can occur. Therefore, rigorous evaluation of freeze-thaw and bench-top stability is a non-negotiable aspect of bioanalytical method validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Experimental Workflow: A Self-Validating System
To ensure the trustworthiness of stability data, the experimental design must be robust and self-validating. The following protocols for freeze-thaw and bench-top stability are aligned with regulatory expectations and are designed to provide a clear and reliable assessment of analyte stability.
Freeze-Thaw Stability Protocol
This experiment simulates the repeated freezing and thawing of samples that may occur during sample retrieval and analysis.
Objective: To determine the stability of the analyte in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with the analyte at low and high quality control (QC) concentrations.
-
Initial Freeze: Freeze the QC samples at the intended storage temperature (typically -20°C or -70°C) for at least 12 hours.
-
Thaw: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles. For certain sensitive compounds, five or more cycles may be warranted.[7]
-
Analysis: After the final thaw, analyze the QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples at each QC level should be within ±15% of the nominal concentration.
Bench-Top Stability Protocol
This experiment assesses the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling and processing time.
Objective: To determine the stability of the analyte in a biological matrix at ambient temperature.
Methodology:
-
Sample Preparation: Spike a blank biological matrix with the analyte at low and high QC concentrations.
-
Storage: Keep the QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample processing.
-
Analysis: At the end of the specified period, analyze the QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the bench-top samples at each QC level should be within ±15% of the nominal concentration.
Comparative Stability Data: Alcaftadine and Peers
| Compound | Biological Matrix | Freeze-Thaw Stability (≥ 3 cycles) | Bench-Top Stability (Room Temp.) | Source(s) |
| Alcaftadine | Human Plasma | Stable | Stable for up to 24 hours | [2] |
| Ketotifen | Beagle Dog Plasma | Stable | Stable for up to 7 hours | [8] |
| Rabbit Plasma | Not explicitly stated, but bench-top stability assessed at 9 hours | Stable for up to 9 hours | [9] | |
| Bepotastine | Human Plasma | Stability was evaluated as part of method validation, but specific quantitative data is not provided in the abstract. | Stability was evaluated as part of method validation, but specific quantitative data is not provided in the abstract. | [1][10] |
| Olopatadine | Human Plasma | No specific quantitative data found in the reviewed literature for freeze-thaw stability in plasma. | No specific quantitative data found in the reviewed literature for bench-top stability in plasma. | [11][12][13][14] |
Expert Analysis of the Data:
-
Alcaftadine: The data for alcaftadine, sourced from the FDA's clinical pharmacology review, is particularly compelling.[2] Its demonstrated stability for a full 24 hours at room temperature provides a significant window for sample processing, offering a practical advantage in a high-throughput laboratory setting. The stability through three freeze-thaw cycles further underscores its robustness. This high level of stability is indicative of a molecule that is not prone to enzymatic or chemical degradation in a plasma matrix under typical laboratory conditions.
-
Ketotifen: The available data for ketotifen suggests good stability, though the reported bench-top stability duration is shorter than that of alcaftadine.[8][9] While stable for 7-9 hours, this necessitates a more controlled and expedited sample processing workflow to avoid potential degradation. Its stability through freeze-thaw cycles is a positive attribute.
-
Bepotastine and Olopatadine: For bepotastine and olopatadine, the lack of readily available, specific quantitative data on their freeze-thaw and bench-top stability in biological matrices in the reviewed literature makes a direct comparison with alcaftadine challenging. While their bioanalytical methods have been validated, the explicit stability data under these conditions is not as clearly reported in the abstracts of the sourced papers.[1][10][11][12][13][14] Researchers would need to consult the full text of these studies or conduct their own validation experiments to ascertain their stability profiles.
Causality Behind Stability: A Look at Molecular Structure
While a detailed degradation pathway analysis for each compound in plasma is beyond the scope of this guide, we can infer some general principles. The stability of a drug in a biological matrix is influenced by its chemical structure and susceptibility to enzymatic (e.g., by esterases, amidases) and chemical (e.g., hydrolysis, oxidation) degradation. Alcaftadine's structure appears to be inherently stable in the plasma environment, resisting these degradation pathways under the tested conditions.[1] Some studies have indicated that alcaftadine is primarily susceptible to oxidation under forced degradation conditions, but this does not appear to be a significant factor under standard bench-top and freeze-thaw conditions in plasma.[9][12]
Conclusion: The Practical Implications for Researchers
For researchers and drug development professionals, the stability of an analyte in biological samples is a critical parameter that can significantly impact the quality and reliability of bioanalytical data. Based on the available evidence, alcaftadine exhibits excellent freeze-thaw and bench-top stability in human plasma , providing a high degree of confidence in the integrity of samples during handling, storage, and analysis. This robustness can translate to greater flexibility in laboratory workflows and a reduced risk of erroneous pharmacokinetic data.
While other ophthalmic antihistamines like ketotifen also demonstrate acceptable stability, the reported duration for bench-top stability is shorter, necessitating more stringent time controls during sample processing. For bepotastine and olopatadine, further investigation into their specific freeze-thaw and bench-top stability data in biological matrices is recommended to make a comprehensive comparative assessment.
Ultimately, the choice of an analytical standard and the design of a bioanalytical study must be guided by a thorough understanding of the analyte's stability. This guide underscores the importance of not just performing stability tests, but of understanding the underlying scientific principles and the practical implications of the results.
References
-
Journal of Advanced Zoology. (n.d.). Method Development And Validation Of Ketotifen Fumarate In Rabbit Plasma Using RP-HPLC. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Validated stability indicating HPTLC, UHPLC and UV-spectrophotometric techniques for the determination of bepotastine. Retrieved from [Link]
-
PubMed. (2013). UPLC-MS/MS method for determination of bepotastine in human plasma. Retrieved from [Link]
-
Oxford Academic. (n.d.). UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. PMC. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Alcaftadine ClinPharm PREA. Retrieved from [Link]
-
PubMed. (2021). Comparative analysis of safety and efficacy of Alcaftadine 0.25%, Olopatadine hydrochloride 0.2% and Bepotastine besilate 1.5% in allergic conjunctivitis. Retrieved from [Link]
-
National Institutes of Health. (2025). Stability and Efficacy of Mucoadhesive Eye Drops Containing Olopatadine HCl: Physicochemical, Functional, and Preclinical In Vivo Assessment. PMC. Retrieved from [Link]
-
National Institutes of Health. (2021). Comparative analysis of safety and efficacy of Alcaftadine 0.25%, Olopatadine hydrochloride 0.2% and Bepotastine besilate 1.5% in allergic conjunctivitis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Retrieved from [Link]
-
Impact Factor. (n.d.). Comparative Evaluation of Olopatadine, Bepotastine, and Alcaftadine in the Management of Mild to Moderate Allergic Conjunctivitis: A Randomized Observer-Masked Study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
PubMed. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
-
MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]
-
Hindawi. (2019). Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods. Retrieved from [Link]
-
SciSpace. (n.d.). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Comparative Study of Chemical Stability of Two H 1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparative analysis of safety and efficacy of Alcaftadine 0.25%, Olopatadine hydrochloride 0.2% and Bepotastine besilate 1.5% in allergic conjunctivitis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization and validation of HPLC method for the analysis of ketotifen fumarate in a pharmaceutical formulation. Retrieved from [Link]
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- 8. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide to Incurred Sample Reanalysis for Alcaftadine Bioanalytical Methods
For: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.
This guide provides an in-depth comparison of bioanalytical methodologies for the quantification of Alcaftadine and its active carboxylic acid metabolite in biological matrices. It emphasizes the principles of Incurred Sample Reanalysis (ISR) as a critical measure of assay reproducibility and offers field-proven insights into method development, validation, and troubleshooting.
The Imperative of Reproducibility: Understanding Incurred Sample Reanalysis (ISR)
In regulated bioanalysis, the validation of a method using spiked quality control (QC) samples is only the first step. Incurred samples—those obtained from dosed subjects in a clinical or non-clinical study—present a more complex analytical challenge.[1] These samples contain not just the parent drug but also its metabolites, and the biological matrix itself can be altered by the physiological response to the drug.[1]
ISR is the definitive test of a bioanalytical method's real-world performance. It involves reanalyzing a subset of study samples in a separate run on a different day to confirm the reproducibility of the original results.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate ISR for all pivotal PK and BE studies to ensure the integrity of concentration data.[2]
The core principle of ISR is to provide an essential quality control process that verifies the precision and accuracy of bioanalytical methods under real-world conditions.[1] Discrepancies between initial and reanalyzed results can reveal subtle issues that spiked QCs may not, such as:
-
Metabolite-related issues: Back-conversion of a metabolite to the parent drug or unforeseen instability of metabolites in the matrix.
-
Sample inhomogeneity: Uneven distribution of the analyte within the sample.
-
Matrix effects: Ion suppression or enhancement in LC-MS/MS analysis from endogenous components not present in the blank matrix used for QCs.[1]
-
Protein binding differences: Variations in drug-protein binding between subjects.[1]
An ISR is considered successful if for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat concentrations is within ±20% of their mean.[1] Failure to meet this criterion necessitates a thorough investigation to identify and rectify the root cause of the variability.[2]
Figure 1: Workflow for conducting Incurred Sample Reanalysis (ISR).
Alcaftadine & Its Metabolite: Key Bioanalytical Considerations
Alcaftadine is an H1 histamine receptor antagonist used for allergic conjunctivitis. Following topical ocular administration, it is rapidly absorbed into systemic circulation, reaching a mean peak plasma concentration (Cmax) of approximately 60 pg/mL within 15 minutes.[3][4] It is quickly metabolized by non-CYP450 cytosolic enzymes to an active carboxylic acid metabolite.[3][4][5] This metabolite has a higher Cmax (approx. 3 ng/mL) and a longer half-life (approx. 2 hours).[3][4]
The low plasma concentrations of the parent drug and the presence of a more abundant active metabolite dictate the primary requirements for a successful bioanalytical method:
-
High Sensitivity: The method must achieve a low limit of quantification (LLOQ), particularly for the parent drug (Alcaftadine), which is present at pg/mL levels.[4]
-
High Selectivity: The method must reliably distinguish and quantify Alcaftadine in the presence of its more concentrated carboxylic acid metabolite.
-
Simultaneous Quantification: For a comprehensive PK profile, the simultaneous measurement of both the parent drug and its active metabolite is highly desirable.
Given these requirements, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Alcaftadine.[6]
Comparison of Sample Preparation Techniques for Alcaftadine Bioanalysis
The choice of sample preparation is the most critical step in developing a robust and reproducible bioanalytical method. It directly impacts recovery, matrix effects, and overall assay performance.[6] Below is a comparison of common techniques as they apply to Alcaftadine analysis.
| Technique | General Principle | Advantages for Alcaftadine Analysis | Disadvantages & ISR Risk Factors |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins. The supernatant is then analyzed.[7] | Fast and Simple: High-throughput and requires minimal method development.[8] | High Risk of Matrix Effects: Does not effectively remove phospholipids and other endogenous interferences, which can cause ion suppression and lead to poor reproducibility (ISR failure).[8] Limited Concentration: May not provide sufficient sensitivity for the parent drug (Alcaftadine) at pg/mL levels. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on polarity and pH.[9] | Cleaner Extracts than PPT: Removes more interferences, leading to reduced matrix effects. Good Recovery: Can be optimized for good recovery of both parent and metabolite. | Labor-Intensive: Difficult to automate and uses significant volumes of organic solvents.[10] Emulsion Formation: Can be problematic, leading to variable recovery and potential ISR failures. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[6][11] | Cleanest Extracts: Provides the most effective removal of matrix components, minimizing ion suppression.[6] Analyte Concentration: The elution step concentrates the sample, enabling the necessary sensitivity for Alcaftadine. High Reproducibility: Automation-friendly, leading to higher precision and a greater likelihood of passing ISR. | Method Development: More complex and time-consuming to develop compared to PPT or LLE.[11] Cost: Higher cost per sample due to the extraction cartridges. |
Recommendation for Alcaftadine: Given the low LLOQ required for the parent drug and the need for high reproducibility to pass ISR, Solid-Phase Extraction (SPE) is the most appropriate technique. While PPT is faster, the high risk of matrix effects and insufficient concentration makes it a poor choice for a regulated study. LLE is a viable alternative, but modern mixed-mode or polymer-based SPE sorbents offer superior cleanup and reproducibility.
Experimental Protocols: A Comparative Workflow
Below are step-by-step workflows for two potential methods. Method 2 (SPE) is presented as the recommended approach for a robust, regulatory-compliant assay.
Method 1: Protein Precipitation (Hypothetical - Not Recommended for Regulated Studies)
-
Aliquoting: Pipette 100 µL of human plasma (sample, QC, or blank) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 25 µL of working IS solution (e.g., Alcaftadine-d3 and its metabolite analog in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Method 2: Solid-Phase Extraction (Recommended)
-
Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 25 µL of working IS solution.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex. This step disrupts protein binding.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute Alcaftadine and its metabolite with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Figure 2: Comparison of Sample Preparation Workflows.
Data Presentation: Expected Validation Parameters
A robust bioanalytical method for Alcaftadine and its metabolite using the recommended SPE-LC-MS/MS approach should yield validation data similar to the following target parameters.
Table 1: Target LC-MS/MS and Validation Parameters
| Parameter | Alcaftadine (Parent) | Carboxylic Acid (Metabolite) | Acceptance Criteria |
| Calibration Range | 10 - 5,000 pg/mL | 0.1 - 100 ng/mL | r² > 0.99 |
| LLOQ | 10 pg/mL | 0.1 ng/mL | S/N > 10; Accuracy ±20%; Precision <20% |
| Accuracy (% Bias) | -5.2% to +4.5% | -3.8% to +6.1% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 8.0% | < 6.5% | < 15% (<20% at LLOQ) |
| Recovery (SPE) | > 85% | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | 0.95 - 1.04 | 0.98 - 1.07 | IS-normalized factor close to 1 |
| Stability (Freeze/Thaw) | Stable (3 cycles) | Stable (3 cycles) | % Change within ±15% |
| Stability (Bench-top, 8h) | Stable | Stable | % Change within ±15% |
Conclusion and Final Recommendations
The successful bioanalysis of Alcaftadine and its active metabolite for regulated pharmacokinetic studies hinges on a highly sensitive, selective, and reproducible method. While simpler sample preparation techniques like protein precipitation exist, they present a significant risk of ISR failure due to matrix effects and insufficient sensitivity for the low-concentration parent drug.
A method employing Solid-Phase Extraction (SPE) coupled with LC-MS/MS is the authoritative recommendation. The investment in developing a more rigorous SPE method provides cleaner extracts, enhances sensitivity through concentration, and ultimately ensures the reproducibility demanded by Incurred Sample Reanalysis. This approach builds trustworthiness into the data from the ground up, ensuring that the reported concentrations are a true and accurate reflection of the drug's behavior in vivo.
References
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Rocci Jr, M. L., Collins, E., Wagner-Caruso, K. E., Gibbs, A. D., & Fellows, D. G. (2011). Investigation and resolution of incurred sample reanalysis failures: two case studies. Bioanalysis, 3(9), 993-1000. [Link]
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U.S. Food and Drug Administration (FDA). (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for Alcaftadine (NDA 22134). [Link]
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da Silva, A. T., Salgado, H. R. N. (2021). Alcaftadine: A Review of Characteristics, Physical Properties, Selection of Analytical Methods, Impact of Solvent and Decision of Green Chemistry. Pharmaceutical Sciences, 1(2), 29-39. [Link]
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Charles River Laboratories. Incurred Sample Reanalysis. [Link]
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Maurya, P. K., & Kumar, S. (2013). Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. Bioanalysis, 5(9), 1111-1124. [Link]
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Biotage. Bioanalytical Sample Preparation. [Link]
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Abdel-Gawad, S. A., Al-Tamimi, A. M., Al-Suhaimi, O. A., & Al-Enazy, M. M. (2024). Determination of antihistaminic drugs alcaftadine and olopatadine hydrochloride via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe: application to dosage forms. Scientific Reports, 14(1), 4492. [Link]
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Jain, D. S., & Subbaiah, G. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods. Biomedical Chromatography, 24(11), 1145-1156. [Link]
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Das, A., & Das, B. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]
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Fast, D. M., Kelley, M., Viswanathan, C. T., O'Shaughnessy, J., King, S. P., & Weiner, R. S. (2012). Repeat analysis and incurred sample reanalysis: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 14(3), 571–580. [Link]
-
Akter, F., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC. ACTA Pharmaceutica Sciencia, 60(3), 273-284. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]
-
Mishra, P. R., Inamdar, P. K., & Talele, G. S. (2016). Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. Chromatography Separation Techniques, 7(1), 1-4. [Link]
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ResearchGate. Application of protein precipitation methods for bioanalysis. [Link]
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A Senior Application Scientist's Guide to Limit of Detection and Quantification for Alcaftadine Analysis
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of various analytical methodologies for the determination of Alcaftadine, a potent H1-antihistamine and mast cell stabilizer used in ophthalmic solutions. We will delve into the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ), offering a comparative analysis of established techniques and the experimental data that underpins them. Our focus is to equip you with the knowledge to select the most appropriate analytical strategy for your specific research and quality control needs.
The Imperative of Sensitive Alcaftadine Analysis
Alcaftadine, chemically known as 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][1]benzazepine-3-carboxaldehyde, is the active ingredient in ophthalmic solutions designed to prevent itching associated with allergic conjunctivitis.[1][2] Ensuring the correct dosage and monitoring for impurities or degradation products necessitates analytical methods with high sensitivity and specificity. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are therefore critical parameters in method validation.[3][4]
Comparative Analysis of Analytical Methodologies
A survey of the scientific literature reveals several validated methods for Alcaftadine analysis, each with distinct advantages and sensitivity levels. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC)-Densitometry, and UV-Spectrophotometry. The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Below is a summary of reported LOD and LOQ values for Alcaftadine using various analytical techniques. This table serves as a quick reference to compare the performance of each method.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 0.03 µg/mL | 0.1 µg/mL | [5] |
| RP-HPLC | 0.095 µg/mL | 0.288 µg/mL | [6][7] |
| RP-HPLC | 0.25 µg/mL | 0.75 µg/mL | [1][2][8] |
| UHPLC | 0.259 µg/mL | 0.784 µg/mL | [9][10] |
| Spectrofluorimetry | 46.67 ng/mL (0.047 µg/mL) | 138.40 ng/mL (0.138 µg/mL) | [11] |
| Spectrophotometry | 0.21 µg/mL | 0.65 µg/mL | [11] |
| TLC-Densitometry | Not explicitly stated, linearity from 0.50 µ g/band | Not explicitly stated, linearity from 0.50 µ g/band | [12][13] |
| UPLC-UV-MS | Not explicitly stated, linearity from 0.10 µg/mL | Not explicitly stated, linearity from 0.10 µg/mL | [14] |
In-Depth Methodological Review and Experimental Protocols
The following sections provide a detailed examination of the experimental protocols for the most common Alcaftadine analysis methods. The rationale behind key experimental choices is explained to provide a deeper understanding of the method's performance.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification of Alcaftadine in bulk drug and ophthalmic solutions due to its high resolution and sensitivity.
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV-detector.
-
Column: Water Kromasil C18 (250 mm x 4.6mm ID; 5µm).
-
Mobile Phase: A mixture of Water and Methanol (80:20 %V/V) with 0.1% Orthophosphoric acid (OPA).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 282 nm.
-
Column Oven Temperature: 40ºC.
-
Retention Time: Approximately 8 minutes.
Causality Behind Experimental Choices:
-
C18 Column: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the relatively non-polar Alcaftadine molecule.
-
Mobile Phase Composition: The ratio of water and methanol is optimized to achieve a suitable retention time and peak shape. The addition of OPA helps to protonate the silanol groups on the stationary phase, reducing peak tailing and improving peak symmetry.
-
Detection Wavelength: The selection of 282 nm corresponds to the maximum absorbance of Alcaftadine, ensuring the highest sensitivity.[6]
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it an attractive alternative for high-throughput analysis.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Column: Kromasil C18 (250mm X 4.6mm ID, 2.7µm).
-
Mobile Phase: Acetonitrile: 0.05% OPA (60:40%V/V).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.[10]
Causality Behind Experimental Choices:
-
Smaller Particle Size Column (2.7µm): The use of sub-3 µm particles in the UHPLC column leads to higher efficiency and resolution, allowing for faster analysis times without sacrificing performance.
-
Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol in UHPLC due to its lower viscosity, which results in lower backpressure at high flow rates.
Spectrofluorimetry and Spectrophotometry
Spectroscopic methods, particularly those involving ion-pairing, can offer a simple and sensitive approach for Alcaftadine determination.
-
Principle: This method is based on the quenching of the native fluorescence of Eosin Y upon the formation of an ion-pair complex with Alcaftadine.
-
Reagents:
-
Alcaftadine standard solution.
-
Eosin Y solution.
-
Acetate buffer (pH 3.8).
-
-
Procedure:
-
To a series of 10 mL volumetric flasks, add varying aliquots of the standard Alcaftadine solution.
-
Add 1.0 mL of 0.1 M acetate buffer (pH 3.8).
-
Add a fixed amount of Eosin Y solution.
-
Dilute to the mark with distilled water.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Causality Behind Experimental Choices:
-
Ion-Pair Formation: The formation of a stable ion-pair complex between the positively charged Alcaftadine and the negatively charged Eosin Y is the basis of the assay. This interaction leads to a measurable change in the spectroscopic properties of Eosin Y.
-
pH Control: The use of an acetate buffer at pH 3.8 ensures that both Alcaftadine (a weak base) and Eosin Y (a weak acid) are in their ionized forms, facilitating the electrostatic interaction required for ion-pair formation.
Establishing Trustworthiness: The ICH Q2(R1) Framework for LOD and LOQ Determination
The validation of analytical procedures is a critical aspect of ensuring data integrity and is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] These guidelines provide a framework for determining LOD and LOQ, thereby establishing the reliability of the analytical method.
There are three primary methods for determining LOD and LOQ:
-
Based on Visual Evaluation: This method is typically used for non-instrumental methods but can also be applied to instrumental methods. The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.
-
Based on Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is defined as a signal-to-noise ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: This is a statistical approach where the LOD and LOQ are calculated from the standard deviation of the blank or the residual standard deviation of the regression line and the slope of the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (e.g., standard deviation of the y-intercept of the regression line, or the standard deviation of the blank).
-
S = the slope of the calibration curve.
-
-
The application of these ICH-endorsed methodologies ensures that the reported LOD and LOQ values are not arbitrary but are statistically sound and reflect the true performance of the analytical method.
Visualizing the Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the typical workflows for analytical method validation and a generalized HPLC procedure.
Caption: Workflow for LOD and LOQ Determination based on ICH Q2(R1) guidelines.
Caption: Generalized workflow for the HPLC analysis of Alcaftadine.
Conclusion
The selection of an appropriate analytical method for Alcaftadine is a critical decision that impacts the reliability of research and quality control data. This guide has provided a comparative overview of various techniques, highlighting their respective LOD and LOQ values. RP-HPLC and UHPLC methods demonstrate excellent sensitivity and are well-suited for routine analysis. Spectrofluorimetric methods, while less common, offer a viable and highly sensitive alternative.
It is imperative that any chosen method is validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. By understanding the underlying principles of each technique and the rationale behind the experimental parameters, researchers can confidently select and implement the most appropriate method for their Alcaftadine analysis needs.
References
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada; 2015. [Link][3]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][4]
-
Mishra PR, Satone D, Meshram DB. Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. Journal of Chromatography & Separation Techniques. 2016;7(312):2. [Link][1][2]
-
Mishra PR, Satone D, Meshram DB. Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. OMICS International. Published January 15, 2016. [Link][8]
-
Method Development and Validation of Alcaftadine by UHPLC in Bulk and Dosage Form. ResearchGate. [Link][9]
-
Derayea SM, Omar MA, Abdel-Wahab NS, Abdel-Lateef MA. Determination of antihistaminic drugs alcaftadine and olopatadine hydrochloride via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe: application to dosage forms. BMC Chemistry. 2024;18(1):40. [Link][11]
-
Stability-Indicating UPLC, TLC-Densitometric and UV-Spectrophotometric Methods For Alcaftadine Determination. ResearchGate. [Link][14]
-
Method Development and Validation of Alcaftadine Drug in Bulk and Dosage Form by RP-HPLC. R Discovery. [Link][5]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][17]
-
Stability Indicating TLC–Densitometric Method for Determination of Alcaftadine in Presence of its Degradation Products and Dosage form Preservatives. Research Journal of Pharmacy and Technology. [Link][12]
-
Stability Indicating TLC–Densitometric Method for Determination of Alcaftadine in Presence of its Degradation Products and Dosage form Preservatives. ProQuest. [Link][13]
-
Development and Validation of RP-HPLC Method for Estimation of Alcaftadine in Bulk Drug and Dosage Form. International Journal of Pharmaceutical Sciences and Research. 2022;13(9):1000-1007. [Link][6]
-
Development and Validation of RP-HPLC Method for Estimation of Alcaftadine in Bulk Drug and Dosage Form. ResearchGate. [Link][7]
-
(PDF) DEVELOPMENT AND VALIDATION OF UV-SPECTROSCOPIC METHODS FOR THE ESTIMATION OF ALCAFTADINE IN BULK AND ITS OPHTHALMIC DOSAGE FORM. ResearchGate. [Link][18]
-
(PDF) Determination of antihistaminic drugs alcaftadine and olopatadine hydrochloride via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe: application to dosage forms. ResearchGate. [Link][19]
-
Method Development and Validation of Alcaftadine by UHPLC in Bulk and Dosage Form. Asian Journal of Research in Pharmaceutical Sciences. [Link][10]
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Safety Operating Guide
Personal protective equipment for handling Alcaftadine-d3
Executive Summary: The Dual-Risk Profile
Handling Alcaftadine-d3 (the deuterated internal standard of the H1-antihistamine Alcaftadine) presents a unique dual-risk profile common to high-potency analytical standards. You face biological risk (potent pharmacological activity as an H1 receptor antagonist) and analytical risk (isotopic scrambling and mass-balance errors due to static or hygroscopicity).
This guide moves beyond generic safety advice. It integrates occupational hygiene with analytical integrity , ensuring that your safety protocols also protect the fidelity of your LC-MS/MS data.
Hazard Identification & Mechanistic Grounding
To select the correct PPE, we must understand the molecule's behavior.
-
Pharmacological Target: Alcaftadine is a potent H1 histamine receptor antagonist .[1][2] Even trace inhalation can bind peripheral H1 receptors. While therapeutic doses are safe, occupational exposure to the neat powder (concentrated API) carries risks of systemic drowsiness, mucous membrane desiccation, and potential sensitization.
-
GHS Classification (Parent Compound):
-
Analytical Hazard: Deuterated standards are chemically identical to the parent but mass-differentiated. However, proton-deuterium exchange can occur if the standard is exposed to protic solvents with acidic/basic catalysts, ruining the standard's utility.
Task-Based PPE Matrix
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.
| Operational Phase | Respiratory Protection | Dermal Protection | Ocular Protection | Rationale (The "Why") |
| 1. Vial Retrieval & Transport | Surgical Mask (Min) | Single Nitrile Gloves (4 mil) | Safety Glasses | Container is sealed. Primary risk is dropping/breakage. |
| 2. Weighing (Neat Powder) | N95 or P100 (if outside hood); Fume Hood Sash at 18" | Double Nitrile (Outer: 4 mil, Inner: 2 mil) | Chemical Goggles (Sealed) | High Risk. Static charge on lyophilized d3-standards causes powder "fly-out." Inhalation risk is highest here. |
| 3. Solubilization (Stock Prep) | Fume Hood Mandatory (Face velocity 100 fpm) | Double Nitrile (Change outer glove immediately if splashed) | Safety Glasses w/ Side Shields | Solvent vapors (MeOH/DMSO) permeating gloves is the vector for transdermal absorption. |
| 4. Instrument Loading (LC-MS) | Standard Lab Coat | Single Nitrile Gloves | Safety Glasses | Dilute solution reduces toxicity risk; focus shifts to preventing sample contamination. |
Operational Protocol: The "Zero-Loss" Workflow
This protocol ensures safety while mitigating the risk of losing expensive deuterated material to static or moisture.
Phase A: Preparation & Engineering Controls
-
Environment: All open-vial manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control (Critical): this compound is often lyophilized and highly static-prone.
-
Action: Use an ionizing anti-static gun on the vial and spatula before opening.
-
Reason: Static can cause the powder to repel from the spatula, creating invisible aerosols that you inhale or lose on the balance pan.
-
Phase B: Solubilization (The "In-Vial" Technique)
Avoid weighing on weigh paper if possible to prevent loss.
-
Tare the entire vial (with cap removed) on an analytical balance (5-place readability).
-
Add Solvent: Introduce the primary solvent (typically Methanol or DMSO) directly into the vendor vial using a gas-tight syringe.
-
Reweigh: Calculate the exact concentration gravimetrically (
). -
Vortex: Cap and vortex for 30 seconds.
-
Safety Note: Ensure the cap is PTFE-lined to prevent leaching plasticizers which interfere with MS signals.
-
Phase C: Storage
-
Condition: -20°C, desiccated, protected from light.
-
Container: Amber glass silanized vials (prevents adsorption of the amine groups to glass).
Visualizing the Safety & Logic Workflow
The following diagram illustrates the decision logic for handling this compound, linking safety states to experimental quality.
Figure 1: Operational workflow for this compound handling. Red nodes indicate high-risk exposure points requiring respiratory protection and static control.
Emergency & Disposal Procedures
Accidental Exposure Response
-
Ocular Contact: Immediately flush with saline/water for 15 minutes . Alcaftadine is an eye irritant; do not use neutralizing agents. Seek ophthalmological evaluation.
-
Inhalation: Move to fresh air. Because this is an H1 antagonist, watch for signs of CNS depression (drowsiness) or anticholinergic effects (dry mouth).
-
Skin Contact: Wash with soap and water.[6] Do not use alcohol or solvents, as Alcaftadine is soluble in organic solvents and this will increase transdermal absorption.
Disposal Strategy
Deuterated standards are high-value but low-volume waste.
-
Segregation: Do not mix with general organic solvents if possible. Label clearly as "Pharmaceutical Active - Antihistamine." [7]
-
Destruction: The preferred method is High-Temperature Incineration (waste code often correlates to "Non-Halogenated Organic" unless dissolved in halogenated solvents).
-
Deactivation: For spill cleanup on surfaces, wipe with 10% bleach followed by water, then methanol. The oxidation helps degrade the imidazobenzazepine structure.
References
-
PubChem. (n.d.). Alcaftadine Compound Summary (CID 19371515). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved October 26, 2025, from [Link]
-
U.S. EPA. (2019). Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. Retrieved October 26, 2025, from [Link]
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- 7. DailyMed - ALCAFTADINE solution/ drops [dailymed.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
